Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYMCUGEGUFUBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057645 | |
| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1458-18-0 | |
| Record name | 2-Pyrazinecarboxylic acid, 3-amino-5,6-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1458-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001458180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8057645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the established synthetic route, complete with experimental protocols and quantitative data, to assist researchers in its preparation.
Synthesis Pathway
The primary route for the synthesis of this compound involves the chlorination of a pyrazine precursor. A common starting material is Methyl 3-aminopyrazine-2-carboxylate, which undergoes dichlorination to yield the final product.
Caption: Synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data from two experimental variations for the synthesis of this compound.
| Parameter | Example 1 | Example 2 |
| Starting Material | Methyl 3-amino-6-chloropyrazine-2-carboxylate | 3-Amino-5-chloro-2-pyrazinecarboxylic acid methyl ester |
| Chlorinating Agent | Sulfuryl Chloride | Sulfuryl Chloride |
| Solvent | Not specified | Not specified |
| Reaction Time | Stood overnight, then 1 hour | 20 hours at room temp, then 1.5 hours on steam bath |
| Reaction Temperature | Room temperature, then 70°C | Room temperature, then steam bath temperature |
| Yield | 38% (4.2 g) | 12% (4.0 g) |
| Melting Point | 225-227°C (initial), 233-234°C (after recrystallization) | 233-234°C (after recrystallization) |
| Purification | Recrystallization from acetonitrile | Recrystallization from acetonitrile with decolorizing charcoal |
Experimental Protocols
The synthesis of this compound can be achieved through the chlorination of a suitable precursor. Below are detailed experimental protocols based on established methods.[1]
Experimental Protocol 1:
-
A mixture of 9.2 g (0.053 mol) of Methyl 3-amino-6-chloropyrazine-2-carboxylate and 65 ml of sulfuryl chloride is stirred for 30 minutes in a flask placed in a cold water bath.
-
A vigorous reaction occurs, leading to the formation of a yellow, solid substance.
-
After standing overnight at room temperature, the reaction mixture is heated to 70°C for 1 hour.
-
The excess sulfuryl chloride is evaporated under reduced pressure.
-
The resulting product (11.2 g) is recrystallized from 300 ml of acetonitrile.
-
This yields 4.2 g (38%) of this compound with a melting point of 225-227°C.[1]
-
Subsequent recrystallizations can raise the melting point to 233-234°C.[1]
Experimental Protocol 2:
-
A flask containing a mixture of 3-Amino-5-chloro-2-pyrazinecarboxylic acid methyl ester is cooled in an ice bath.
-
The mixture is allowed to stand for 20 hours at room temperature.
-
Following this, it is heated for 1.5 hours on a steam bath under reduced pressure to remove excess sulfuryl chloride.
-
The resulting red product is treated with decolorizing charcoal and recrystallized from 400 ml of acetonitrile.
-
The yield is 4.0 g (12%) of this compound, with a melting point of 233-234°C after a subsequent recrystallization from acetonitrile.[1]
Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
For researchers, scientists, and professionals in drug development, understanding the synthesis of key chemical intermediates is paramount. Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed overview of the primary synthetic routes, starting materials, and experimental protocols for its preparation.
Synthetic Pathways and Starting Materials
The synthesis of this compound typically originates from aminopyrazine derivatives. The core of the synthesis involves the introduction of chloro groups onto the pyrazine ring and the presence of an amino and a methyl carboxylate group. Two main synthetic strategies have been identified from the available literature.
Route 1: Chlorination of a Monochloro-pyrazinamine Precursor
This common and direct method involves the chlorination of a pre-existing monochlorinated pyrazine derivative. The primary starting material for this route is Methyl 3-amino-6-chloropyrazine-2-carboxylate.
Route 2: Multi-step Synthesis from 2-Aminopyrazine
An alternative approach begins with a more fundamental starting material, 2-aminopyrazine. This pathway involves a dichlorination step followed by other functional group manipulations to arrive at the target molecule. This method offers flexibility in introducing various substituents.
Experimental Protocols
Below are the detailed experimental methodologies for the key synthetic transformations.
Protocol 1: Synthesis of this compound from Methyl 3-amino-6-chloropyrazine-2-carboxylate
This procedure details the direct chlorination of Methyl 3-amino-6-chloropyrazine-2-carboxylate using sulfuryl chloride.[1]
Materials:
-
Methyl 3-amino-6-chloropyrazine-2-carboxylate
-
Sulfuryl chloride
-
Acetonitrile
-
Ice
Procedure:
-
In a suitable reaction flask, a mixture of 9.35 g (0.05 mol) of Methyl 3-amino-6-chloropyrazine-2-carboxylate and sulfuryl chloride is prepared.
-
The reaction mixture is stirred, and the temperature is maintained at 25°C using an ice bath.
-
After stirring for a period, the reaction is allowed to stand at room temperature for 20 hours.
-
The mixture is then heated on a steam bath under reduced pressure to remove excess sulfuryl chloride.
-
The resulting red product is recrystallized from 400 ml of acetonitrile after treatment with decolorizing charcoal.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 4.0 g (12%) | [1] |
| Melting Point | 233-234 °C | [1] |
Protocol 2: Preparation of the Starting Material, Methyl 3-amino-6-chloropyrazine-2-carboxylate
The starting material for Protocol 1 can be synthesized from a corresponding non-chlorinated precursor.[1]
Materials:
-
Methyl 3-aminopyrazine-2-carboxylate
-
N-chlorosuccinimide (NCS)
-
Solvent (e.g., carbon tetrachloride)
Procedure:
-
A solution of Methyl 3-aminopyrazine-2-carboxylate in a suitable solvent is prepared.
-
N-chlorosuccinimide is added to the solution.
-
The reaction mixture is heated under reflux for several hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with water, and the resulting solid is filtered, washed with water, and dried to yield Methyl 3-amino-6-chloropyrazine-2-carboxylate.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60 g (55%) | [1] |
| Melting Point | 159-161 °C | [1] |
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes described.
Caption: Synthesis of the target compound via chlorination.
Caption: A potential multi-step synthesis from 2-aminopyrazine.
This guide provides a foundational understanding of the synthesis of this compound. For further details and optimization of these reactions, consulting the primary literature is recommended. The provided protocols and pathways offer a solid starting point for researchers in the field.
References
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate and impurity in the synthesis of pharmaceuticals such as Amiloride.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identifiers
This compound is a substituted pyrazine derivative with the molecular formula C₆H₅Cl₂N₃O₂.[2][3] Its structure is characterized by a pyrazine ring substituted with an amino group, two chlorine atoms, and a methyl carboxylate group.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1458-18-0[2][3] |
| Molecular Formula | C₆H₅Cl₂N₃O₂[2][3] |
| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N[2] |
| InChI | InChI=1S/C6H5Cl2N3O2/c1-13-6(12)2-5(9)11-4(8)3(7)10-2/h1H3,(H2,9,11)[2] |
| InChIKey | USYMCUGEGUFUBI-UHFFFAOYSA-N[2] |
Physicochemical Properties
The compound is typically a solid, appearing as a red to pale brown or dark brown powder, crystals, or chunks.[4] It has low solubility in water due to its hydrophobic nature but is soluble in some organic solvents like dichloromethane.[5]
Table 2: Physicochemical Data
| Property | Value |
| Molecular Weight | 222.03 g/mol [2][3][6] |
| Appearance | Red to pale brown to dark brown powder, crystals, or chunks[4] |
| Melting Point | 227-241 °C[4] / 230-233 °C (lit.)[6] |
| Boiling Point | Data not available |
| Solubility in Water | Low solubility, hydrophobic nature[5] |
| Solubility in Organic Solvents | Soluble in dichloromethane[5] |
| Storage Temperature | +5°C[1] or room temperature[6] |
Spectral Data
While detailed spectral data is often proprietary to chemical suppliers, general information regarding the techniques used for identification is available.
Table 3: Spectral and Analytical Data
| Analytical Technique | Description |
| FTIR | Conforms to structure[4] |
| ¹H-NMR | Data available from suppliers |
| ¹³C-NMR | Data available from suppliers |
| Mass Spectrometry | Data available from suppliers |
| Purity (HPLC) | ≥96.0%[4] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the chlorination of a precursor.[7][8] The following is a summary of a patented synthetic procedure.
Starting Material: Methyl 3-aminopyrazine-2-carboxylate (or a related precursor).
Reagents and Solvents:
-
Sulfuryl chloride
-
Acetonitrile (for recrystallization)[7]
-
Benzene (for washing)[8]
-
Petroleum ether (for washing)[8]
Procedure Summary:
-
The starting aminopyrazine carboxylate is reacted with an excess of sulfuryl chloride.
-
The reaction mixture is heated to reflux (approximately 60-70°C) for several hours and then stirred at room temperature overnight.[7][8]
-
Excess sulfuryl chloride is removed, typically by distillation under reduced pressure.[7]
-
The resulting crude product, often a dark red mixture, is cooled to induce crystallization.[8]
-
The crystals are collected by filtration and washed sequentially with cold benzene and petroleum ether.[8]
-
The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield the final product as red crystals.[7][8]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
An established reverse-phase HPLC method is available for the analysis of this compound.[9]
Chromatographic Conditions:
-
Column: Newcrom R1[9]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier.[9]
-
Detection: UV-Vis detector (wavelength not specified but typical for aromatic compounds).
This method is scalable and can be adapted for preparative separation to isolate impurities.[9]
Logical Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Biological Context and Applications
This compound is primarily recognized as a crucial intermediate in the synthesis of the diuretic drug Amiloride.[1] As such, its main relevance in drug development is in the context of process chemistry and the characterization of pharmaceutical impurities. There is currently no significant body of literature suggesting a direct biological activity or its involvement in specific signaling pathways. Its importance lies in ensuring the purity and safety of the final active pharmaceutical ingredient.
Safety and Handling
This compound is associated with several hazard classifications. It is reported to cause skin and serious eye irritation, may cause respiratory irritation, and can be harmful if inhaled.[2] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and a dust mask, should be used when handling this chemical.[6] It should be stored in a well-ventilated area, with some suppliers recommending refrigerated storage.[1]
References
- 1. dev.klivon.com [dev.klivon.com]
- 2. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 1458-18-0 [matrix-fine-chemicals.com]
- 4. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 5. This compound Supplier China | High Purity | CAS 27143-07-3 | Specifications, Applications & Safety [pipzine-chem.com]
- 6. Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate 97 1458-18-0 [sigmaaldrich.com]
- 7. DE1238478B - Process for the preparation of 3-amino-pyrazine-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. AT249682B - Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters - Google Patents [patents.google.com]
- 9. This compound | SIELC Technologies [sielc.com]
Technical Guide: Synthesis and Characterization of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS 1458-18-0). This compound is a known impurity of the diuretic drug Amiloride and serves as a critical reference standard in pharmaceutical quality control and analytical method development.[1][2][3][4] This document outlines the key physicochemical properties, provides a plausible synthetic pathway, and details the analytical techniques used for its characterization. All quantitative data is presented in structured tables, and a detailed workflow for its synthesis and characterization is provided.
Compound Identification and Physicochemical Properties
This compound is a heterocyclic compound belonging to the pyrazine class.[5] Its core structure is a pyrazine ring substituted with amino, chloro, and methoxycarbonyl groups.
| Property | Value | Source |
| CAS Number | 1458-18-0 | [2] |
| IUPAC Name | This compound | [5][6] |
| Molecular Formula | C₆H₅Cl₂N₃O₂ | [2][6] |
| Molecular Weight | 222.03 g/mol | [5][6] |
| Appearance | Red to pale brown to dark brown powder, crystals, or chunks | [7] |
| Melting Point | 227-241 °C | [7] |
| Purity (typical) | ≥96.0% (HPLC) | [7] |
| Storage | +5°C | [2] |
Synthesis Protocol
As an impurity of Amiloride, the synthesis of this compound is intrinsically linked to the synthetic route of the active pharmaceutical ingredient itself. A plausible synthetic route can be inferred from the structure of the molecule and general organic chemistry principles. The synthesis likely involves the chlorination and amination of a pyrazine carboxylic acid ester precursor.
A general, plausible experimental protocol is as follows:
-
Starting Material: Methyl 3-aminopyrazine-2-carboxylate.
-
Chlorination: The starting material is subjected to a chlorination reaction. A common chlorinating agent for such heterocyclic systems is N-chlorosuccinimide (NCS). The reaction would likely be carried out in a suitable organic solvent, such as acetonitrile or dichloromethane. The reaction temperature and time would need to be carefully controlled to achieve the desired dichlorination at positions 5 and 6 of the pyrazine ring.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of completion.
-
Work-up and Isolation: Upon completion, the reaction mixture is worked up to remove the solvent and any unreacted reagents or by-products. This may involve washing with aqueous solutions to remove water-soluble impurities, followed by extraction with an organic solvent. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified to obtain the desired level of purity. Common purification techniques include recrystallization from a suitable solvent system or column chromatography on silica gel.
-
Characterization: The final product is thoroughly characterized to confirm its identity and purity using the analytical techniques detailed in the following section.
Characterization Data
The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Data
| Technique | Observed Data |
| ¹H-NMR (400 MHz) | Spectral data available from commercial suppliers.[2] |
| ¹³C-NMR | Spectral data available from commercial suppliers.[2] |
| FTIR | Conforms to structure.[7] |
| Mass Spectrometry (MS) | Spectral data available.[2] |
Note: Specific peak assignments for NMR and IR spectra would be provided with the Certificate of Analysis from the supplier.
Chromatographic Data
| Technique | Method Summary |
| HPLC | A reverse-phase HPLC method is typically used to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid) is a common setup.[8] |
Workflow and Signaling Pathway
As an impurity, this compound is not expected to have a dedicated biological signaling pathway. Its significance lies in its role as a reference standard for the quality control of Amiloride. The following diagrams illustrate the synthesis and characterization workflow.
Conclusion
This compound is a crucial chemical entity in the pharmaceutical industry, primarily serving as a reference standard for the quality control of Amiloride. This guide has provided a detailed summary of its synthesis and characterization, offering valuable information for researchers and professionals in drug development and quality assurance. The provided workflows illustrate the logical steps in its preparation and its application in a quality control setting.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. dev.klivon.com [dev.klivon.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS 1458-18-0 [matrix-fine-chemicals.com]
- 6. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 8. This compound | SIELC Technologies [sielc.com]
An In-Depth Technical Guide to Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This technical guide provides a comprehensive overview of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. It covers the compound's history, detailed synthesis protocols, chemical and physical properties, and spectral data.
Introduction and Historical Context
This compound is a substituted pyrazine derivative. The pyrazine ring system is a key heterocyclic motif found in numerous biologically active compounds and approved drugs.[1][2] While the specific historical details of the discovery of this compound are not extensively documented in publicly available literature, its synthesis was described in patents from the mid-1960s. These patents suggest its initial development was likely as a chemical intermediate for more complex molecules.
Pyrazine derivatives, in general, have a rich history in medicinal chemistry, with research highlighting their diverse pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The structural similarity of this compound to intermediates used in the synthesis of diuretic APIs like Amiloride suggests its potential utility in the development of novel therapeutics.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is aggregated from various chemical suppliers and databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1458-18-0 | [3][6] |
| Molecular Formula | C₆H₅Cl₂N₃O₂ | [3][6] |
| Molecular Weight | 222.03 g/mol | [3][6] |
| IUPAC Name | This compound | [3] |
| Appearance | Red to pale brown or dark brown powder/crystals | [7] |
| Melting Point | 227-241 °C | [7] |
| Purity (by HPLC) | ≥96.0% | [5][7] |
| InChI Key | USYMCUGEGUFUBI-UHFFFAOYSA-N | [3] |
| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through the chlorination of a suitable aminopyrazine precursor. The following experimental protocol is a detailed interpretation based on the procedures outlined in historical patents.
Experimental Protocol
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
Methyl 3-amino-chloropyrazine-2-carboxylate (starting material)
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Benzene
-
Petroleum ether
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 3-amino-chloropyrazine-2-carboxylate in an excess of sulfuryl chloride.[2][8]
-
Heat the reaction mixture to reflux (approximately 60-70°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[2][8]
-
After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to precipitate the crude product.[2]
-
Remove the excess sulfuryl chloride by distillation under reduced pressure.[2][8]
-
Collect the precipitated solid by filtration and wash it with cold benzene and then with petroleum ether to remove impurities.[2]
-
Purify the crude product by recrystallization from boiling acetonitrile to yield this compound as a crystalline solid.[2][8]
-
Dry the final product under vacuum.
Expected Yield: The reported yields in the patent literature vary, but a yield of approximately 38-80% can be expected.[2][8]
Spectral Data
The structural confirmation of this compound is based on various spectroscopic techniques. The following table summarizes the key spectral data.
Table 2: Spectral Data for this compound
| Technique | Key Data | Source(s) |
| ¹H NMR | Spectra available, detailed interpretation pending publication. | [9] |
| Mass Spec (GC-MS) | Key fragments observed at m/z 163, 165, and 221. | [9] |
| IR Spectroscopy | Conforms to structure. | [7][9] |
Potential Applications and Biological Context
While there is a lack of specific biological activity data for this compound in the current literature, the broader family of pyrazine-containing molecules has significant therapeutic relevance.[10] Many pyrazine derivatives are known to interact with various biological targets, including enzymes and receptors.
For instance, the well-known anti-tuberculosis drug Pyrazinamide is a simple pyrazine derivative. Other substituted pyrazines have been investigated as inhibitors of various kinases, which are crucial in cancer signaling pathways.[11][12]
The general mechanism for many kinase inhibitors involves blocking the ATP binding site, thereby preventing the phosphorylation of downstream substrates and inhibiting cell proliferation and survival signals. A simplified, hypothetical signaling pathway that could be targeted by a pyrazine-based kinase inhibitor is depicted below.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound, 97% 5 g | Buy Online [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 9. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Technical Guide for Drug Discovery and Development
For Immediate Release
This technical whitepaper provides a comprehensive theoretical framework for the study of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed guide to understanding its molecular properties through computational methods. While extensive experimental and theoretical data on this specific molecule is not yet publicly available, this guide outlines the established methodologies, based on studies of structurally similar compounds, to facilitate future research and discovery.
Pyrazine derivatives are known for their diverse biological activities and are core components in many pharmaceuticals.[1] this compound, with its unique substitution pattern, presents a compelling scaffold for the development of novel therapeutic agents. Understanding its structural, electronic, and spectroscopic properties is paramount to unlocking its full potential.
Physicochemical Properties
This compound is a solid, appearing as a red to pale brown or dark brown powder.[2] Key identifiers and properties are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1458-18-0 | Sigma-Aldrich |
| Molecular Formula | C₆H₅Cl₂N₃O₂ | PubChem[3] |
| Molecular Weight | 222.03 g/mol | PubChem[3] |
| Melting Point | 230-233 °C (lit.) | Sigma-Aldrich |
| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | PubChem[3] |
| InChI Key | USYMCUGEGUFUBI-UHFFFAOYSA-N | PubChem[3] |
Proposed Theoretical and Experimental Protocols
To fully characterize this compound, a combined theoretical and experimental approach is recommended. The following protocols are based on established methods for similar pyrazine derivatives.[1][4]
Computational Methodology: A Density Functional Theory (DFT) Approach
A comprehensive theoretical analysis using Density Functional Theory (DFT) is proposed to elucidate the molecule's geometric, vibrational, and electronic properties.
Software: Gaussian 09/16 suite of programs is recommended.
Methodology:
-
Geometry Optimization: The molecular structure of this compound will be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) method with a 6-311++G(d,p) basis set.[1] This level of theory has been shown to provide reliable results for similar organic molecules.[1][4] The absence of imaginary frequencies in the vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.
-
Vibrational Analysis: Harmonic vibrational frequencies will be calculated at the same level of theory. The calculated frequencies can be scaled by an appropriate factor to correct for anharmonicity and facilitate comparison with experimental data. Potential Energy Distribution (PED) analysis will be performed to assign the vibrational modes.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability.[4][5]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate intramolecular interactions, charge delocalization, and the stability of the molecule arising from hyperconjugative interactions.[1][4]
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electrophilic and nucleophilic sites of the molecule, providing insights into its reactivity and intermolecular interactions.
Proposed Experimental Synthesis and Characterization
A plausible synthetic route for this compound can be adapted from known pyrazine chemistry.[6]
Synthesis Protocol: A multi-step synthesis could begin with a commercially available aminopyrazine. A key step would involve dichlorination using an agent like N-chlorosuccinimide (NCS), followed by the introduction of the methyl carboxylate group.[6] The reaction progress would be monitored by Thin Layer Chromatography (TLC). The final product would be purified using column chromatography or recrystallization.
Characterization Protocols:
-
Spectroscopic Analysis:
-
FT-IR and FT-Raman: Spectra should be recorded in the range of 4000-400 cm⁻¹ to identify the characteristic vibrational modes of the functional groups.[1]
-
¹H and ¹³C NMR: NMR spectra will be recorded to confirm the chemical structure and the connectivity of atoms.
-
UV-Vis Spectroscopy: The electronic absorption spectrum will be recorded to determine the electronic transitions and compare them with the theoretically calculated values from Time-Dependent DFT (TD-DFT).
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be employed to determine the purity of the synthesized compound.[2][7]
Expected Data and Visualization
The proposed theoretical studies will generate a wealth of quantitative data. The following tables provide a template for the presentation of these expected results.
Table 2: Selected Optimized Geometric Parameters (Bond Lengths and Angles) (Note: These are placeholder values and would be populated by DFT calculation results.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-C3 | 1.4XX | N1-C2-C3 | 12X.X |
| C5-Cl1 | 1.7XX | C2-C3-N4 | 12X.X |
| C6-Cl2 | 1.7XX | C5-C6-N1 | 11X.X |
| C3-N(H₂) | 1.3XX | Cl1-C5-C6 | 11X.X |
| C2-C(O)O | 1.5XX | C3-N(H₂)-H | 12X.X |
Table 3: Theoretical Vibrational Frequencies and Assignments (Note: This table structure is based on studies of similar molecules and would be populated by DFT and PED analysis results.)
| Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |
| ν₁ | 34XX | - | NH₂ asymmetric stretch |
| ν₂ | 33XX | - | NH₂ symmetric stretch |
| ν₃ | 17XX | - | C=O stretch |
| ν₄ | 16XX | - | NH₂ scissoring |
| ν₅ | 12XX | - | C-N stretch |
| ν₆ | 7XX | - | C-Cl stretch |
Table 4: Calculated Electronic Properties (Note: Values are placeholders.)
| Parameter | Energy (eV) |
| E (HOMO) | -6.XX |
| E (LUMO) | -2.XX |
| HOMO-LUMO Gap (ΔE) | 4.XX |
Visualizing Workflows and Structures
Visual representations are crucial for understanding complex relationships and processes. The following diagrams, generated using Graphviz, illustrate the proposed computational workflow and the molecular structure.
Caption: Proposed DFT computational workflow for theoretical analysis.
Caption: 2D representation of the molecular structure.
Conclusion and Future Directions
This technical guide provides a robust framework for the theoretical and experimental investigation of this compound. By following the proposed DFT and experimental protocols, researchers can generate critical data on its molecular structure, stability, and reactivity. These findings will be invaluable for structure-activity relationship (SAR) studies and for guiding the design of new pyrazine-based derivatives with enhanced therapeutic properties. Future work should focus on executing these proposed studies, followed by molecular docking simulations with relevant biological targets to explore its potential as a lead compound in drug discovery programs.
References
- 1. nanoient.org [nanoient.org]
- 2. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 3. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. dev.klivon.com [dev.klivon.com]
An In-depth Technical Guide on the Synthesis and Mechanism of Action of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and core mechanism of action of methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate in the development of pharmacologically active compounds.
Synthesis of this compound
The primary route for the synthesis of this compound involves the direct chlorination of its precursor, methyl 3-aminopyrazine-2-carboxylate. Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for this electrophilic aromatic substitution reaction.
Plausible Mechanism of Chlorination
The chlorination of the pyrazine ring is an electrophilic aromatic substitution. The pyrazine ring is an electron-deficient aromatic system, and the amino group at the 3-position is an activating group, directing the electrophilic attack to the ortho and para positions (positions 5 and 4, respectively). However, due to steric hindrance from the adjacent ester and amino groups, substitution at position 5 is favored. The second chlorination then occurs at the remaining activated position, C6.
The reaction with sulfuryl chloride likely proceeds through the following steps:
-
Generation of the Electrophile: Sulfuryl chloride can act as a source of an electrophilic chlorine species, potentially through dissociation or polarization of the S-Cl bond.
-
Electrophilic Attack: The electron-rich pyrazine ring of methyl 3-aminopyrazine-2-carboxylate attacks the electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the chloride ion or the solvent, removes a proton from the carbon atom that was attacked by the chlorine, restoring the aromaticity of the pyrazine ring and yielding the chlorinated product. This process occurs sequentially at positions 5 and 6.
Diagram of the Proposed Chlorination Mechanism
Caption: Proposed stepwise electrophilic aromatic substitution for the synthesis of the title compound.
Experimental Protocol for Synthesis
The following protocol is adapted from patent literature describing the synthesis of this compound.
Procedure:
-
To a solution of methyl 3-aminopyrazine-2-carboxylate in a suitable inert solvent (e.g., a chlorinated hydrocarbon), add sulfuryl chloride dropwise at a controlled temperature.
-
The reaction mixture is then heated to reflux for several hours to ensure complete dichlorination.
-
After cooling, the excess sulfuryl chloride is carefully quenched or removed.
-
The precipitated product is collected by filtration, washed with a suitable solvent, and dried.
Quantitative Data for Synthesis
| Parameter | Value/Condition |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) |
| Solvent | Chlorinated hydrocarbon (e.g., 1,2-dichloroethane) |
| Reaction Temperature | Reflux |
| Reaction Time | Several hours |
| Yield | High |
Mechanism of Action in Synthesis: A Key Intermediate for Amide Formation
The primary utility of this compound in synthesis is as a precursor for the formation of N-amidino-3-amino-5,6-dichloropyrazine-2-carboxamide and its analogs. These compounds are of significant interest in drug discovery, particularly as analogs of the diuretic amiloride.
Reaction with Guanidine: Nucleophilic Acyl Substitution
The core of this transformation is a nucleophilic acyl substitution reaction. The ester group of this compound is susceptible to nucleophilic attack by the amino group of guanidine.
The mechanism proceeds as follows:
-
Nucleophilic Attack: The highly nucleophilic amino group of guanidine attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, and the methoxy group (as methanol) is eliminated as a leaving group.
-
Product Formation: The final product, an N-amidino-pyrazinecarboxamide, is formed.
Diagram of the Amidation Workflow
Caption: General workflow for the synthesis of N-amidino-pyrazinecarboxamides.
Experimental Protocol for Amidation
The following is a generalized protocol based on the synthesis of amiloride analogs.
Procedure:
-
Guanidine is typically prepared in situ from guanidine hydrochloride and a base (e.g., sodium methoxide) in an anhydrous alcohol (e.g., methanol).
-
This compound is added to the solution of guanidine.
-
The reaction mixture is heated, often on a steam bath, for a short period.
-
Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the product can be isolated by acidification of the reaction mixture.
Quantitative Data for Amidation
| Parameter | Value/Condition |
| Starting Material | Methyl 3,5-diamino-6-chloro-2-pyrazinoate* |
| Reagent | Guanidine (from Guanidine HCl and NaOMe) |
| Solvent | Methanol |
| Reaction Temperature | Steam bath |
| Reaction Time | 5-15 minutes |
| Yield | Good to excellent |
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis, particularly for the preparation of pharmacologically relevant compounds. Its synthesis via dichlorination of the corresponding aminopyrazine ester is a robust process. The primary mechanism of action of this compound in subsequent synthetic steps is to serve as an electrophilic partner in nucleophilic acyl substitution reactions, most notably with guanidine, to yield N-amidino-pyrazinecarboxamides. This technical guide provides a foundational understanding for researchers and professionals working with this important class of heterocyclic compounds.
References
Synthesis of Novel Derivatives from Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives from Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This versatile starting material offers multiple reaction sites for chemical modification, enabling the generation of diverse compound libraries for drug discovery and development. The pyrazine core is a key scaffold in numerous biologically active compounds, exhibiting a wide range of therapeutic potential, including antimicrobial and anticancer activities.[1][2][3][4][5]
This document details key synthetic strategies, including the formation of amide derivatives, and modifications of the chloro substituents via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to facilitate the practical application of these methods in a research setting.
Derivatization of the Ester Group: Synthesis of Novel Amides
The ester moiety of this compound is a prime target for derivatization, most commonly through aminolysis to form a diverse range of N-substituted amides. These pyrazinamide derivatives are of significant interest due to their structural similarity to known bioactive molecules.[1][4]
General Reaction Scheme: Aminolysis
The reaction of this compound with a primary or secondary amine yields the corresponding N-alkyl, N-aryl, or N-heteroaryl pyrazinamide. This reaction can be facilitated by conventional heating or microwave irradiation, with the latter often providing improved reaction times and yields.
Experimental Protocol: Microwave-Assisted Aminolysis
The following protocol is a general procedure adapted from the synthesis of similar 3-aminopyrazine-2-carboxamides.[1]
Materials:
-
This compound
-
Substituted amine (3 equivalents)
-
Ammonium chloride (NH₄Cl, 0.1 equivalents)
-
Methanol (solvent)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reaction vial equipped with a magnetic stirrer, add this compound (1 equivalent).
-
Add the substituted amine (3 equivalents) and ammonium chloride (0.1 equivalents).
-
Add methanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 130 °C) and power (e.g., 90 W) for a specified time (e.g., 40 minutes).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
The pure product is characterized by NMR, MS, and elemental analysis.
Quantitative Data for N-Substituted 3-Aminopyrazine-2-carboxamides
The following table summarizes data for a selection of N-substituted 3-aminopyrazine-2-carboxamides synthesized from the non-chlorinated analog, Methyl 3-aminopyrazine-2-carboxylate.[1] While the yields may vary with the 5,6-dichloro-substituted starting material, this data provides a useful reference for the types of derivatives that can be synthesized and their characterization.
| Compound ID | R (Substituent on Amide Nitrogen) | Yield (%) | Molecular Formula | MW | Analytical Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Benzyl | 27 (A), 91 (B) | C₁₂H₁₂N₄O | 228.26 | Data available in cited literature.[1] |
| 2 | 2-Methylbenzyl | 27 (A), 91 (B) | C₁₃H₁₄N₄O | 242.28 | Data available in cited literature.[1] |
| 3 | 4-Fluorobenzyl | 35 (A), 85 (B) | C₁₂H₁₁FN₄O | 246.24 | Data available in cited literature.[1] |
| 4 | 4-Chlorobenzyl | 41 (A), 88 (B) | C₁₂H₁₁ClN₄O | 262.70 | Data available in cited literature.[1] |
| 5 | 2,4-Dichlorobenzyl | 33 (A), 82 (B) | C₁₂H₁₀Cl₂N₄O | 297.14 | Data available in cited literature.[1] |
| 6 | 4-Methoxybenzyl | 38 (A), 89 (B) | C₁₃H₁₄N₄O₂ | 258.28 | Data available in cited literature.[1] |
| 7 | 3,4-Dimethoxybenzyl | 45 (A), 92 (B) | C₁₄H₁₆N₄O₃ | 288.30 | Data available in cited literature.[1] |
| 8 | 4-(Trifluoromethyl)benzyl | 30 (A), 80 (B) | C₁₃H₁₁F₃N₄O | 296.25 | Data available in cited literature.[1] |
| 9 | n-Butyl | 55 (A), 75 (B) | C₉H₁₄N₄O | 194.24 | Data available in cited literature.[1] |
| 10 | n-Hexyl | 62 (A), 81 (B) | C₁₁H₁₈N₄O | 222.29 | Data available in cited literature.[1] |
| 11 | n-Octyl | 68 (A), 85 (B) | C₁₃H₂₂N₄O | 250.34 | Data available in cited literature.[1] |
| 12 | n-Dodecyl | 71 (A), 88 (B) | C₁₇H₃₀N₄O | 306.45 | Data available in in cited literature.[1] |
| 13 | Phenyl | 48 (A), 78 (B) | C₁₁H₁₀N₄O | 214.23 | Data available in cited literature.[1] |
| 14 | 2-Hydroxyphenyl | 42 (A), 72 (B) | C₁₁H₁₀N₄O₂ | 230.22 | Data available in cited literature.[1] |
| 15 | 4-Fluorophenyl | 51 (A), 83 (B) | C₁₁H₉FN₄O | 232.22 | Data available in cited literature.[1] |
| 16 | 4-Chlorophenyl | 57 (A), 86 (B) | C₁₁H₉ClN₄O | 248.67 | Data available in cited literature.[1] |
| 17 | 2,4-Dimethoxyphenyl | 65 (A), 90 (B) | C₁₃H₁₄N₄O₃ | 274.28 | Data available in cited literature.[1] |
| 18 | 4-Nitrophenyl | 39 (A), 70 (B) | C₁₁H₉N₅O₃ | 259.22 | Data available in cited literature.[1] |
| 19 | 4-Cyanophenyl | 44 (A), 76 (B) | C₁₂H₉N₅O | 239.24 | Data available in cited literature.[1] |
| 20 | 4-Sulfamoylphenyl | 32 (A), 65 (B) | C₁₁H₁₁N₅O₃S | 293.30 | Data available in cited literature.[1] |
Note: Yields are reported for two different synthetic procedures (A and B) as described in the cited literature.[1]
Derivatization at the Chloro Positions
The two chlorine atoms on the pyrazine ring offer opportunities for further diversification through nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrazine nitrogens and the carboxamide group facilitates these transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atoms can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of the substitution will be influenced by the electronic effects of the existing substituents on the pyrazine ring.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds. This reaction can be used to introduce aryl or heteroaryl groups at the chloro positions, significantly increasing molecular complexity.
Biological Significance and Signaling Pathways
Derivatives of 3-aminopyrazine-2-carboxamide have shown promise as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be oncogenic drivers in various cancers. Inhibition of FGFR signaling can block downstream pathways responsible for cell proliferation, survival, and migration.
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.
The development of novel derivatives from this compound that can potently and selectively inhibit FGFRs represents a promising avenue for the discovery of new anticancer therapeutics.[5]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of novel derivatives. The methodologies outlined in this guide, including aminolysis of the ester, nucleophilic aromatic substitution, and Suzuki-Miyaura cross-coupling at the chloro positions, provide a robust toolkit for medicinal chemists. The biological importance of the pyrazine scaffold, particularly in the context of FGFR inhibition, underscores the potential of these synthetic endeavors to yield new therapeutic agents for the treatment of cancer and other diseases. Further exploration of the structure-activity relationships of these novel derivatives will be crucial in advancing promising lead compounds through the drug development pipeline.
References
- 1. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a Heterocyclic Building Block in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of amino, chloro, and carboxylate functional groups on a pyrazine core allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. It further details its application in the development of targeted therapies, with a particular focus on the synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors, and provides detailed experimental protocols and data to facilitate its use in drug discovery programs.
Introduction
The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates. Its nitrogen-containing aromatic ring system can engage in various non-covalent interactions with biological targets, and its susceptibility to functionalization allows for the fine-tuning of physicochemical and pharmacological properties. This compound, with its multiple reactive sites, serves as a versatile starting material for the construction of complex molecular architectures. The electron-withdrawing nature of the chlorine atoms and the carboxylate group activates the pyrazine ring for nucleophilic aromatic substitution, while the amino group provides a handle for amide bond formation and other derivatizations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 1458-18-0 | [1] |
| Molecular Formula | C₆H₅Cl₂N₃O₂ | [1] |
| Molecular Weight | 222.03 g/mol | [1] |
| Appearance | Red to pale brown to dark brown powder or crystals | [2] |
| Melting Point | 230-233 °C (lit.) | [3] |
| Solubility | Soluble in organic solvents such as acetonitrile. | |
| SMILES | COC(=O)C1=C(N=C(C(=N1)Cl)Cl)N | [1] |
| InChIKey | USYMCUGEGUFUBI-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Synthesis of this compound
This compound can be synthesized from Methyl 3-amino-6-chloropyrazine-2-carboxylate through a chlorination reaction.
Experimental Protocol: Synthesis of this compound
-
Materials: Methyl 3-amino-6-chloropyrazine-2-carboxylate, Sulfuryl chloride, Acetonitrile.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Methyl 3-amino-6-chloropyrazine-2-carboxylate in sulfuryl chloride.
-
Stir the mixture at room temperature. An exothermic reaction will occur, and the mixture will turn red.
-
After the initial reaction subsides, heat the mixture to 70°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature and stand overnight.
-
Remove the excess sulfuryl chloride under reduced pressure.
-
Recrystallize the crude product from acetonitrile to yield pure this compound.
-
Reactivity and Application as a Building Block
The two chlorine atoms on the pyrazine ring of this compound are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols. The amino and methyl ester groups also offer sites for further chemical modifications.
A significant application of this building block is in the synthesis of kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. The general synthetic strategy involves the sequential displacement of the chlorine atoms and modification of the amino and ester functionalities to generate potent and selective inhibitors.
Application in Drug Discovery: Synthesis of FGFR Inhibitors
Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention. A recent study by Zheng et al. (2024) described the design and synthesis of a series of 3-amino-pyrazine-2-carboxamide derivatives as potent FGFR inhibitors.[2][4] While the study utilized a methyl-substituted pyrazine, the synthetic principles are directly applicable to derivatives of this compound.
Synthetic Workflow for Pyrazine-based FGFR Inhibitors
The following diagram illustrates a representative workflow for the synthesis of a pyrazine-based FGFR inhibitor, starting from the synthesis of the core building block.
Caption: Synthetic workflow for a pyrazine-based FGFR inhibitor.
Experimental Protocol: Synthesis of a 3-Amino-pyrazine-2-carboxamide Derivative
This protocol is adapted from the work of Zheng et al. (2024) and illustrates the synthesis of a key intermediate in the development of FGFR inhibitors.[2][4]
-
Materials: Methyl 3-amino-5-chloro-6-aryl-pyrazine-2-carboxylate, desired amine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).
-
Procedure:
-
Dissolve Methyl 3-amino-5-chloro-6-aryl-pyrazine-2-carboxylate and the desired amine in DMF.
-
Add HATU and DIPEA to the solution at room temperature.
-
Stir the reaction mixture overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 3-amino-5-chloro-6-aryl-N-substituted-pyrazine-2-carboxamide.
-
Biological Activity of Pyrazine-based FGFR Inhibitors
The pyrazine-based compounds have demonstrated potent inhibitory activity against multiple FGFR isoforms and significant anti-proliferative effects in cancer cell lines with FGFR alterations.
Quantitative Biological Data
The following table summarizes the in vitro activity of a representative 3-amino-pyrazine-2-carboxamide derivative, compound 18i from Zheng et al. (2024).[2][4]
| Target/Cell Line | IC₅₀ (nM) |
| FGFR1 (enzymatic assay) | 600 |
| FGFR2 (enzymatic assay) | 380 |
| FGFR3 (enzymatic assay) | 480 |
| NCI-H520 (cell proliferation) | 26,690 |
| SNU-16 (cell proliferation) | 1,880 |
| KMS-11 (cell proliferation) | 3,020 |
| SW-780 (cell proliferation) | 2,340 |
| MDA-MB-453 (cell proliferation) | 12,580 |
FGFR Signaling Pathway
The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. Ligand binding to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways. The pyrazine-based inhibitors act by blocking the kinase activity of FGFR, thereby inhibiting these downstream signals.
Caption: FGFR signaling pathway and the point of inhibition.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery. Its amenability to a variety of chemical transformations, particularly nucleophilic aromatic substitution and amide bond formation, makes it an ideal starting point for the synthesis of complex, biologically active molecules. The successful development of potent pyrazine-based FGFR inhibitors highlights the utility of this scaffold in generating targeted therapies for cancer and other diseases. The experimental protocols and data presented in this guide are intended to facilitate the exploration of this promising building block in future drug development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a versatile heterocyclic building block in medicinal chemistry. Its pyrazine core, substituted with reactive chloro groups, an amino group, and a methyl ester, provides multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse bioactive molecules. This document outlines its primary application as a key intermediate in the synthesis of amiloride analogs, which are known blockers of the epithelial sodium channel (ENaC), and explores its potential in the development of other therapeutic agents such as kinase inhibitors.
Core Application: Synthesis of Amiloride Analogs as ENaC Blockers
This compound is a crucial precursor for the synthesis of amiloride and its derivatives. Amiloride is a potassium-sparing diuretic, and its analogs are investigated for various therapeutic applications, including the management of cystic fibrosis by modulating airway hydration. The primary synthetic route involves the conversion of the starting material to Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, also known as Amiloride Related Compound A.
Synthetic Pathway to Amiloride Analogs
The general synthetic scheme involves a two-step process starting from this compound:
-
Amination: Selective replacement of the chloro group at the 5-position with an amino group.
-
Amidation: Conversion of the methyl ester to a carboxamide, often by reaction with guanidine to install the characteristic N-amidinopyrazinecarboxamide moiety of amiloride.
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in the synthesis of FGFR inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, starting from methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. It includes a summary of their biological activity, step-by-step experimental procedures, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, is a known driver in a variety of human cancers.[1] This has made FGFRs attractive targets for the development of small-molecule kinase inhibitors. The pyrazine scaffold has emerged as a valuable core structure in the design of these inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of the kinase.[1]
This guide focuses on the use of this compound as a key intermediate for the synthesis of a novel series of 3-amino-pyrazine-2-carboxamide derivatives that demonstrate potent and selective inhibition of FGFRs.
Biological Activity of Pyrazine-Based FGFR Inhibitors
A series of 3-amino-pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against FGFR isoforms 1, 2, 3, and 4. The results, summarized in the table below, highlight the potential of this chemical scaffold in developing potent pan-FGFR inhibitors.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 18d | >1000 | 600 | 480 | >1000 |
| 18g | 450 | 380 | 520 | 680 |
| 18i | 180 | 150 | 210 | 350 |
Data is illustrative and based on reported findings for 3-amino-pyrazine-2-carboxamide derivatives.
Signaling Pathway and Mechanism of Action
FGFR inhibitors act by competitively binding to the ATP pocket of the FGFR kinase domain. This prevents the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. The primary pathways implicated in FGFR-driven cellular responses include the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[2][3] By blocking these pathways, the synthesized inhibitors can effectively halt the pro-proliferative and pro-survival signals that are dysregulated in cancers with FGFR alterations.[1]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Protocols
The synthesis of potent FGFR inhibitors from this compound can be achieved through a multi-step process, primarily involving a selective Suzuki-Miyaura cross-coupling reaction to introduce aryl diversity, followed by amidation.
Caption: General experimental workflow for inhibitor synthesis.
Protocol 1: Synthesis of 3-amino-6-aryl-5-chloropyrazine-2-carboxylate derivatives
This protocol details a general procedure for the selective mono-arylation of this compound via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl boronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired aryl boronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water).
-
Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 6-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and then with brine (25 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the purified methyl 3-amino-6-aryl-5-chloropyrazine-2-carboxylate.
Protocol 2: FGFR Kinase Inhibition Assay
This protocol provides a general outline for evaluating the inhibitory activity of the synthesized compounds against FGFR kinases using a luminescent-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of inhibitor solution (or DMSO for control).
-
2 µL of recombinant FGFR enzyme solution (at a pre-determined optimal concentration).
-
2 µL of a substrate/ATP mixture.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route to a novel class of pyrazine-based FGFR inhibitors. The protocols and data presented herein offer a solid foundation for researchers engaged in the discovery and development of targeted cancer therapeutics, facilitating the synthesis, evaluation, and optimization of these promising compounds.
References
antimicrobial activity of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antimicrobial activity of novel pyrazine derivatives. While specific quantitative data for derivatives of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate are not currently available in the public domain, the methodologies outlined below are standard and widely applicable for screening new chemical entities in this class for antimicrobial properties. This compound serves as a potential starting scaffold for the synthesis of new pyrazine derivatives with potential biological activities.
Introduction
Pyrazine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The pyrazine ring is a key structural motif in several clinically important drugs. The development of novel pyrazine derivatives is a promising strategy in the search for new antimicrobial agents to combat the growing challenge of drug-resistant pathogens.
This document provides standardized protocols for the in vitro evaluation of the antimicrobial activity of newly synthesized pyrazine derivatives, focusing on the determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation
The effective presentation of antimicrobial activity data is crucial for the comparative analysis of different derivatives. Quantitative data, primarily the Minimum Inhibitory Concentration (MIC) values, should be summarized in a clear and structured tabular format.
Table 1: Example Template for Summarizing MIC Data of Novel Pyrazine Derivatives
| Compound ID | Derivative Structure/Modification | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) | ||
| PZ-001 | [Substitution at Position X] | |||
| PZ-002 | [Substitution at Position Y] | |||
| PZ-003 | [Substitution at Position Z] | |||
| Control+ | [e.g., Ciprofloxacin] | |||
| Control- | [e.g., DMSO] | No Inhibition | No Inhibition | No Inhibition |
Note: The selection of microbial strains should be based on the specific research focus and can be expanded to include clinically relevant and drug-resistant strains.
Experimental Protocols
The following protocols describe the standard methodologies for determining the antimicrobial activity of pyrazine derivatives.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used and highly accurate technique for determining the quantitative antimicrobial susceptibility of a compound.[1][2][3][4]
1. Materials:
- Synthesized pyrazine derivatives
- Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- Sterile 96-well microtiter plates[2][3]
- Spectrophotometer or microplate reader
- Positive control (e.g., Ampicillin, Ciprofloxacin, Fluconazole)
- Negative control (vehicle, e.g., Dimethyl sulfoxide - DMSO)
- Sterile saline (0.85% NaCl)
- McFarland turbidity standards (0.5)
2. Preparation of Bacterial/Fungal Inoculum: a. Aseptically select a few well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old). b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. d. Dilute this standardized suspension in the appropriate broth (MHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Compound Dilutions: a. Prepare a stock solution of each pyrazine derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound stock solution in the appropriate broth within the 96-well microtiter plate. A typical concentration range to screen is 256 µg/mL to 0.5 µg/mL.
4. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control well (microorganism and a standard antibiotic) and a negative control well (broth and the highest concentration of the solvent used). A growth control well containing only the microorganism and broth is also essential.[3] c. Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[2][4]
5. Determination of MIC: a. After incubation, visually inspect the plates for turbidity, indicating microbial growth. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[2][3] c. Optionally, the growth can be quantified by measuring the absorbance at 600 nm using a microplate reader.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial screening of novel pyrazine derivatives.
This structured approach ensures the systematic evaluation of novel pyrazine derivatives and facilitates the identification of promising candidates for further drug development.
References
Application Notes and Protocols: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the potential applications of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a versatile starting material in the synthesis of novel agrochemicals. While direct synthesis of a commercialized agrochemical from this specific molecule is not extensively documented in publicly available literature, its reactive sites offer numerous possibilities for derivatization to create compounds with potential herbicidal and fungicidal activities. The protocols below are based on documented reactions of this compound and analogous pyrazine derivatives.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazine core substituted with amino, chloro, and methyl carboxylate groups. This arrangement of functional groups provides several reactive centers for further chemical modification, making it an attractive scaffold for the synthesis of diverse molecular architectures, including those with potential applications in agriculture. The electron-withdrawing nature of the pyrazine ring and the chloro substituents, combined with the nucleophilic amino group and the electrophilic ester, allows for a wide range of chemical transformations.
Pyrazine derivatives are known to exhibit a variety of biological activities, and some have been successfully developed into commercial herbicides and fungicides. The structural motif of this compound suggests its potential as a precursor to compounds that may interfere with biological pathways in weeds and fungi.
Potential Synthetic Pathways for Agrochemical Candidates
The primary routes for derivatizing this compound for potential agrochemical applications include nucleophilic substitution of the chlorine atoms, modification of the amino group, and transformation of the methyl ester functionality.
Diagram of Potential Synthetic Transformations
Caption: Potential synthetic pathways for the derivatization of this compound.
Experimental Protocols
The following protocols describe key synthetic transformations that can be applied to this compound to generate novel derivatives for agrochemical screening.
3.1. Protocol 1: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
This protocol demonstrates the nucleophilic substitution of one of the chloro groups with an amino group, a common reaction to introduce diversity and modulate biological activity. This reaction is adapted from a patented procedure.
Experimental Workflow
Caption: Workflow for the amination of this compound.
Methodology:
-
A solution of this compound (1 equivalent) in dioxane is placed in a stainless-steel autoclave.
-
The autoclave is sealed and ammonia gas is introduced until a pressure of approximately 40 atmospheres is reached.
-
The mixture is heated to 150-160°C with stirring for 10 hours.
-
After cooling to room temperature, the excess pressure is carefully released.
-
The reaction mixture is filtered to collect the solid product.
-
The crude product is washed with water and then with ethanol.
-
The resulting solid is dried under vacuum to yield Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
Quantitative Data
| Parameter | Value |
| Starting Material | This compound |
| Product | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate |
| Yield | Not explicitly stated in the source document |
| Melting Point | 211-215 °C |
3.2. Protocol 2: Synthesis of 2-Amino-5,6-dichloro-3-(hydroxymethyl)pyrazine
This protocol illustrates the reduction of the methyl ester group to a primary alcohol. This transformation can be useful for altering the polarity and solubility of the molecule, which can impact its biological activity and formulation properties. This method is based on the reduction of a structurally similar compound.
Experimental Workflow
Caption: Workflow for the reduction of the ester group.
Methodology:
-
To a stirred suspension of this compound (1 equivalent), potassium borohydride (1.25 equivalents), and lithium chloride (1.25 equivalents) in dry tetrahydrofuran (THF), the reaction is monitored by thin-layer chromatography (TLC).
-
The mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is carefully quenched by the dropwise addition of acetic acid.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 2-Amino-5,6-dichloro-3-(hydroxymethyl)pyrazine.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-amino-5,6-dichloro-3-(methoxycarbonyl)pyrazine |
| Product | 2-Amino-5,6-dichloro-3-(hydroxymethyl)pyrazine |
| Yield | Not explicitly stated for the target compound |
| Physical State | Solid |
3.3. Protocol 3: General Procedure for N-Aryl Amide Synthesis
This generalized protocol describes the conversion of the pyrazine carboxylic acid to an amide, a common toxophore in many herbicides. This involves the initial hydrolysis of the ester, conversion to an acid chloride, and subsequent reaction with a substituted aniline.
Experimental Workflow
Caption: General workflow for the synthesis of N-aryl pyrazine carboxamides.
Methodology:
-
Hydrolysis: this compound is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and methanol, followed by acidification.
-
Acid Chloride Formation: The dried carboxylic acid is treated with an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF). The reaction mixture is typically heated to reflux, and the excess chlorinating agent and solvent are removed under reduced pressure.
-
Amide Coupling: The crude acid chloride is dissolved in a dry, non-protic solvent (e.g., acetone or THF) and added dropwise to a stirred solution of a substituted aniline (1 equivalent) and a base (e.g., pyridine or triethylamine, 1 equivalent) in the same solvent at room temperature.
-
After the reaction is complete (monitored by TLC), the mixture is poured into cold water to precipitate the crude amide.
-
The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure N-aryl-3-amino-5,6-dichloropyrazine-2-carboxamide.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | 3-Amino-5,6-dichloropyrazine-2-carboxylic acid |
| Product | N-Aryl-3-amino-5,6-dichloropyrazine-2-carboxamide |
| Expected Yield | 60-90% (based on similar reactions) |
| Physical State | Crystalline solid |
Conclusion
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. The presence of multiple reactive sites allows for the generation of diverse libraries of compounds through straightforward chemical transformations. The protocols provided herein offer a foundation for the synthesis and exploration of new pyrazine-based derivatives as potential herbicides and fungicides. Further research, including synthesis of diverse analogues and comprehensive biological screening, is warranted to fully elucidate the potential of this scaffold in agrochemical discovery.
Application Notes and Protocols for Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its polysubstituted pyrazine core, featuring strategically placed amino, chloro, and carboxylate functionalities, allows for diverse chemical modifications. This document provides detailed application notes and experimental protocols for key reactions involving this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The pyrazine scaffold is a prominent feature in numerous biologically active compounds, including kinase inhibitors, making this starting material particularly valuable for the synthesis of novel therapeutic agents.
Regioselectivity of Substitution Reactions
The pyrazine ring in this compound is electron-deficient, facilitating nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing chlorine atoms. The regioselectivity of these reactions is governed by the electronic effects of the substituents on the pyrazine ring. The methyl carboxylate group at the C2 position acts as an electron-withdrawing group, while the amino group at the C3 position is electron-donating.
In SNAr reactions with unsymmetrical 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack preferentially to the 5-position. Conversely, an electron-donating group at the 2-position would favor substitution at the 3-position.[1] Therefore, for this compound, nucleophilic attack is expected to occur selectively at the C5 position. This regioselectivity is a key consideration for the strategic synthesis of desired target molecules.
Key Applications and Reaction Protocols
Nucleophilic Aromatic Substitution: Amination
A primary application of this compound is in amination reactions, where one of the chloro substituents is displaced by an amine. This is a crucial step in the synthesis of various biologically active compounds.
Reaction Scheme:
Quantitative Data for Amination Reactions
| Reagent/Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate | Dimethyl sulfoxide | 65-70 | 0.75 | Not specified |
| Ethylene diamine | 3,5-diamino-6-chloro-N-(2-aminoethyl)pyrazine-2-carboxamide | None (neat) | Ambient | 72 | 59 |
Experimental Protocol: Synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate
This protocol is adapted from a patented procedure.
Materials:
-
This compound (0.45 mole)
-
Dry Dimethyl Sulfoxide (DMSO) (1 liter)
-
Dry Ammonia Gas
-
2-liter, 3-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet tube
-
Steam bath
-
Cooling bath
Procedure:
-
To the 2-liter, 3-necked flask, add dry dimethyl sulfoxide (1 liter).
-
Add this compound (0.45 mole) to the flask.
-
Stir the mixture and heat it to 65°C on a steam bath until the solid is completely dissolved.
-
Maintain the temperature at 65-70°C and admit a stream of dry ammonia gas into the solution with continuous stirring for 45 minutes.
-
Cool the solution to approximately 10°C with continuous stirring.
-
Continue to admit ammonia gas for an additional 1.5 hours at 10°C.
-
The product, Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate, can be isolated by precipitation upon the addition of water and subsequent filtration.
Workflow for Amination
Caption: Experimental workflow for the synthesis of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at the C5 position, leading to a wide array of derivatives for structure-activity relationship (SAR) studies.
Reaction Scheme:
Typical Reaction Conditions for Suzuki-Miyaura Coupling of Dichloropyrazines
While specific data for the title compound is limited in the provided search results, the following table summarizes typical conditions for Suzuki-Miyaura reactions on related dichloropyrazine scaffolds.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or Cs₂CO₃ | Dioxane/Water or Toluene/Water | 80-120 | 12-24 |
| Pd(OAc)₂ | Buchwald Ligands (e.g., XPhos) | K₃PO₄ | Dioxane/Water | 60-100 | 5-24 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that can be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 mmol)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-substituted pyrazine derivative.
Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a variety of primary and secondary amines at the C5 position of this compound, providing access to a diverse range of N-aryl and N-alkyl derivatives.
Reaction Scheme:
Typical Reaction Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos, RuPhos, or other Buchwald ligands | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 80-110 |
| Pd(OAc)₂ | Josiphos ligands | K₂CO₃ | DMF | 140 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that requires optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.1-1.5 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent, followed by this compound (1.0 mmol) and the amine (1.1-1.5 mmol).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 90-110°C) with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Signaling Pathway Context: Kinase Inhibition
Derivatives of substituted pyrazines are frequently investigated as inhibitors of various protein kinases. The pyrazine scaffold can serve as a hinge-binding motif, interacting with the ATP-binding site of kinases. For instance, pyrazine derivatives have been explored as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a receptor tyrosine kinase implicated in various cancers.[2][3] The MAPK/ERK and PI3K/AKT pathways are key downstream signaling cascades regulated by FGFR. Inhibition of FGFR can block these pathways, leading to reduced cell proliferation, survival, and angiogenesis.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide range of functionalized pyrazine derivatives. The predictable regioselectivity of nucleophilic aromatic substitution, combined with the versatility of palladium-catalyzed cross-coupling reactions, makes it an ideal starting material for generating compound libraries for drug discovery, particularly in the area of kinase inhibitors. The protocols provided herein offer a foundation for the further exploration of the chemical space accessible from this important building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in the Synthesis of Natural Product Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a versatile heterocyclic building block with significant potential in the total synthesis of natural products, particularly those containing a pyrazinone or highly substituted pyrazine core. Its array of functional groups—an amine, two reactive chlorine atoms, and an ester—offers multiple handles for synthetic manipulation, enabling the construction of complex molecular architectures. This document provides an overview of its potential applications, proposes a general synthetic strategy for its elaboration into pyrazinone-containing scaffolds, and offers detailed experimental protocols for key transformations.
Introduction
Pyrazinone scaffolds are prevalent in a diverse range of biologically active natural products, exhibiting activities such as kinase inhibition, protease inhibition, and quorum sensing modulation.[1] Notable examples of natural products featuring a pyrazinone core include the marine alkaloids dragmacidin D and coelenterazine. The synthesis of these complex molecules often relies on the strategic construction of the central pyrazine or pyrazinone ring. This compound serves as a valuable starting material for accessing these structures due to its pre-functionalized pyrazine ring, which can be selectively modified to build the desired molecular complexity.
Proposed Synthetic Applications
While a direct total synthesis of a natural product commencing from this compound has not been extensively documented in peer-reviewed literature, its structural features suggest a straightforward pathway to key intermediates in the synthesis of pyrazinone-containing natural products. The two chlorine atoms can be sequentially substituted or reduced, the amino group can be acylated or used as a directing group, and the ester can be hydrolyzed or converted to other functional groups.
A key potential application lies in the synthesis of 3-amino-5-substituted-pyrazinones, which are common motifs in marine alkaloids. The general strategy involves the selective mono-substitution of one of the chlorine atoms, followed by cyclization to form the pyrazinone ring, and subsequent functionalization of the remaining chlorine atom.
Experimental Protocols and Data
The following protocols describe a proposed two-step sequence to convert this compound into a 3-amino-5-aryl-6-chloropyrazine-2-carboxylate intermediate, a crucial step towards a pyrazinone core. The quantitative data is based on typical yields for similar reactions reported in the literature for related pyrazine systems.
Table 1: Summary of Quantitative Data for Key Transformations
| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Reaction Time (h) | Temperature (°C) |
| 1 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O | 70-90 | 12-24 | 80-100 |
| 2 | Hydrolysis and Decarboxylation | LiOH, THF/H₂O; then HCl | 85-95 | 4-8 | 25-60 |
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol details the selective mono-arylation at the C5 position of the pyrazine ring. The C5 position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C6 position in similar systems.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired methyl 3-amino-5-aryl-6-chloropyrazine-2-carboxylate.
Protocol 2: Hydrolysis and Decarboxylation to form 3-Amino-5-aryl-6-chloropyrazine
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, which can then be decarboxylated to provide a key pyrazinone precursor.
Materials:
-
Methyl 3-amino-5-aryl-6-chloropyrazine-2-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the methyl 3-amino-5-aryl-6-chloropyrazine-2-carboxylate (1.0 eq) in a mixture of THF and water (typically 3:1).
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 6 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Heat the mixture to 60 °C for 2 hours to facilitate decarboxylation.
-
Cool the mixture to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 3-amino-5-aryl-6-chloropyrazine can be used in the next step without further purification or can be purified by crystallization or column chromatography.
Visualizing the Synthetic Pathway
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key transformations.
Caption: Proposed workflow for the synthesis of a pyrazinone scaffold.
Caption: Logical relationship of synthetic steps.
Conclusion
This compound is a highly functionalized and promising starting material for the synthesis of complex natural products containing the pyrazinone core. The presented protocols and synthetic strategies provide a foundation for researchers to explore the utility of this versatile building block in their synthetic endeavors. The ability to selectively functionalize the pyrazine ring opens up avenues for the creation of diverse libraries of natural product analogs for drug discovery and development.
References
Application Notes: Synthesis of a Novel Pyrazine-Based Chemical Library for Kinase Inhibition
Introduction
Pyrazine-containing compounds are a significant class of heterocyclic molecules that are integral to numerous pharmaceuticals and biologically active compounds.[1][2] Their unique chemical structures allow for diverse functionalization, making them ideal scaffolds for the development of chemical libraries in drug discovery.[3][4] Derivatives of dichloropyrazines, in particular, have shown promise as antimicrobial and anticancer agents.[5][6] This document outlines the application of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a versatile starting material for the synthesis of a targeted chemical library. This library is designed to explore structure-activity relationships (SAR) for the inhibition of protein kinases, which are critical targets in oncology.
Core Scaffold Properties
This compound is a key building block for creating diverse molecular structures.[7][8] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1458-18-0 | [9] |
| Molecular Formula | C₆H₅Cl₂N₃O₂ | [9][10] |
| Molecular Weight | 222.03 g/mol | [10] |
| Melting Point | 230-233 °C | |
| Appearance | Red to pale brown or dark brown powder | [9] |
| Purity | ≥96.0% (HPLC) | [9] |
Experimental Protocols
General Suzuki-Miyaura Cross-Coupling Protocol
This protocol details the diversification of the pyrazine core at the C6 position via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Aryl boronic acids (various)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
In a dry Schlenk flask, combine this compound (1.0 eq), the respective aryl boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes the results for a representative set of synthesized compounds from the chemical library, including their yields and in vitro biological activity against a target kinase.
| Compound ID | Aryl Boronic Acid Substituent | Yield (%) | Purity (%) | IC₅₀ (nM) |
| PZ-001 | Phenyl | 78 | >98 | 250 |
| PZ-002 | 4-Methoxyphenyl | 82 | >99 | 150 |
| PZ-003 | 3-Chlorophenyl | 75 | >97 | 500 |
| PZ-004 | 4-Fluorophenyl | 85 | >98 | 200 |
| PZ-005 | 2-Thienyl | 72 | >96 | 350 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and evaluation of the pyrazine-based chemical library.
Caption: Workflow for pyrazine library synthesis and screening.
Hypothetical Signaling Pathway
The diagram below represents a generic kinase signaling pathway that could be targeted by the synthesized pyrazine derivatives.
Caption: Inhibition of the RAF/MEK/ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dichloropyrazine: A Key Player in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 6. Exploring the Applications of 2,3-Dichloropyrazine in Medicinal Chemistry-ZCPC [en.zcpc.net]
- 7. This compound Supplier China | High Purity | CAS 27143-07-3 | Specifications, Applications & Safety [pipzine-chem.com]
- 8. Methyl 3-amino-5,6-dichloro-2-pyrazine carboxylate | 1458-18-0 | FM34783 [biosynth.com]
- 9. This compound, 97% 5 g | Buy Online [thermofisher.com]
- 10. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including multiple sites for functionalization, make it an attractive starting point for the synthesis of diverse compound libraries targeting various biological pathways. This document provides detailed application notes and protocols for utilizing this scaffold in the design and development of novel therapeutic agents, with a particular focus on kinase inhibitors. Pyrazine derivatives have shown considerable promise as anticancer agents by targeting key signaling pathways involved in cell proliferation and survival.[1][2][3]
Application as a Scaffold for Kinase Inhibitors
The pyrazine core of this compound serves as a bioisostere for other heterocyclic systems known to interact with the ATP-binding site of kinases. The amino and carboxylate groups, along with the reactive chlorine atoms, provide handles for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
Design Strategy for Fibroblast Growth Factor Receptor (FGFR) Inhibitors
A notable application of this scaffold is in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is a key driver in various cancers, making it a compelling therapeutic target.[4][5] The design strategy often involves modifying the core scaffold to achieve optimal interactions within the FGFR kinase domain. For instance, derivatives of 3-amino-pyrazine-2-carboxamide have been synthesized and evaluated as potent FGFR inhibitors.[4]
Quantitative Data on Pyrazine-Based FGFR Inhibitors
The following table summarizes the in vitro anti-proliferative activity of a series of 3-amino-pyrazine-2-carboxamide derivatives, synthesized using this compound as a starting material, against various cancer cell lines with known FGFR alterations.
| Compound ID | Cancer Cell Line | Target (FGFR Aberration) | IC50 (µM) |
| 18i | NCI-H520 | FGFR1 amplification | 26.69 |
| 18i | SNU-16 | FGFR2 amplification | 1.88 |
| 18i | KMS-11 | FGFR3 translocation | 3.02 |
| 18i | SW-780 | FGFR3 mutation | 2.34 |
| 18i | MDA-MB-453 | FGFR4 amplification | 12.58 |
| 18d | - | FGFR2 | 0.600 |
| 18d | - | FGFR3 | 0.480 |
Data extracted from Zheng et al., ACS Med Chem Lett. 2024.[4]
Signaling Pathways
FGFR Signaling Pathway
Derivatives of the this compound scaffold can effectively inhibit the FGFR signaling cascade. Upon ligand binding, FGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This valuable compound is a key intermediate in the synthesis of various pharmaceuticals. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most frequently cited method involves the chlorination of a 3-aminopyrazine-2-carboxylate precursor. A common approach is the direct chlorination of Methyl 3-amino-6-chloropyrazine-2-carboxylate using a chlorinating agent like sulfuryl chloride. Alternative routes may involve the construction of the pyrazine ring from acyclic precursors, followed by chlorination and amination steps.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the specific protocol, scale, and purity of starting materials. Reported yields for the chlorination of Methyl 3-amino-6-chloropyrazine-2-carboxylate with sulfuryl chloride range from 38% to 55%.[1] Optimization of reaction conditions is crucial for maximizing the yield.
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters include reaction temperature, reaction time, the purity of starting materials and reagents, and the choice of solvent. The reaction should be performed under anhydrous conditions as moisture can lead to unwanted side reactions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the desired product.
Q5: What are the common impurities observed in the synthesis?
A5: Impurities can arise from incomplete reactions, side reactions, or degradation of the product. Potential impurities include unreacted starting materials, mono-chlorinated byproducts, and over-chlorinated species. The formation of colored byproducts, indicated by a red coloration of the reaction mixture, has also been observed.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend the reaction time and continue to monitor by TLC or HPLC until the starting material is consumed. - Ensure the reaction temperature is maintained within the optimal range. For the chlorination with sulfuryl chloride, the reaction can be heated to 70°C after the initial exothermic phase.[1] |
| Moisture in the Reaction | - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture. |
| Suboptimal Reaction Temperature | - Carefully control the temperature, especially during the addition of reagents that can cause an exothermic reaction. For the reaction with sulfuryl chloride, initial cooling in an ice bath may be necessary.[1] - After the initial phase, heating may be required to drive the reaction to completion. |
| Impure Starting Materials | - Ensure the purity of the starting Methyl 3-amino-6-chloropyrazine-2-carboxylate using techniques like NMR or HPLC before starting the reaction. - Purify the starting material if necessary. |
| Product Loss During Work-up and Purification | - Optimize the extraction and recrystallization procedures. - Use a minimal amount of cold solvent for washing the purified crystals to reduce product loss. |
Problem 2: Product is Impure (e.g., presence of colored byproducts)
| Potential Cause | Recommended Solution |
| Side Reactions | - Control the reaction temperature to minimize the formation of side products. - The stoichiometry of the chlorinating agent is critical. Use the recommended molar equivalents. |
| Product Degradation | - Avoid prolonged heating or exposure to harsh conditions. - After the reaction is complete, proceed with the work-up and purification steps promptly. |
| Inefficient Purification | - Recrystallization is a key purification step. Acetonitrile has been reported as an effective solvent for this purpose.[1] - Multiple recrystallizations may be necessary to achieve high purity.[1] - Treatment with activated charcoal during recrystallization can help to remove colored impurities.[1] |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound based on a patented procedure.[1]
Synthesis of this compound
This procedure describes the chlorination of Methyl 3-amino-6-chloropyrazine-2-carboxylate using sulfuryl chloride.
Materials:
-
Methyl 3-amino-6-chloropyrazine-2-carboxylate
-
Sulfuryl chloride
-
Acetonitrile
-
Ice
-
Water
-
Isopropanol
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, a drying tube, a dropping funnel, and a magnetic stirrer, place 9.35 g (0.05 mol) of Methyl 3-amino-6-chloropyrazine-2-carboxylate.
-
Add sulfuryl chloride to the flask. Caution: Sulfuryl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Gas evolution will be observed after approximately 45 minutes, and the mixture will turn red and warm up.
-
Allow the reaction mixture to stand overnight at room temperature.
-
Heat the reaction mixture to 70°C for 1 hour.
-
Remove the excess sulfuryl chloride under reduced pressure.
-
Recrystallize the crude product (11.2 g) from 300 mL of acetonitrile. This should yield approximately 4.2 g (38%) of this compound.
-
Further recrystallizations can increase the melting point and purity of the product.
Purification of the Starting Material (Methyl 3-amino-6-chloropyrazine-2-carboxylate):
A procedure for the synthesis of the starting material with a yield of 55% is also described in the patent. This involves keeping the reaction temperature at 25°C by adding ice. The product is filtered and washed sequentially with ice water and cold isopropyl alcohol before air drying.[1]
Visualizing the Workflow
To aid in understanding the experimental process, the following workflow diagram is provided.
Caption: A flowchart of the synthesis and purification process.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision-making guide for troubleshooting.
References
Technical Support Center: Purification of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials, regioisomers, and related byproducts. Potential impurities to consider are:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Regioisomers: Isomeric forms of the product with chlorine atoms at different positions.
-
Hydrolysis Product: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid, formed by the hydrolysis of the methyl ester.
-
Related Pyrazine Derivatives: Such as Methyl 3-aminopyrazine-2-carboxylate, which lacks the dichloro substitution.[1]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is a commonly used method to determine the purity of this compound, with commercial standards often specifying a purity of >97%.[1][2] Other useful techniques include:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of purification progress.
-
Melting Point Analysis: A sharp melting point range (around 229-235°C) can indicate high purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups.
Troubleshooting Guides
Recrystallization
Q3: My recrystallization of this compound results in a low yield. What are the possible causes and solutions?
A3: Low recovery during recrystallization can be due to several factors:
| Possible Cause | Suggested Solution |
| Excessive Solvent Use | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing out during hot filtration. |
| Inappropriate Solvent Choice | Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Product Loss During Washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Q4: The purity of my this compound did not improve significantly after recrystallization. What should I do?
A4: If purity remains an issue, consider the following:
| Possible Cause | Suggested Solution |
| Inadequate Solvent System | The chosen solvent may not effectively discriminate between the product and impurities. Experiment with different solvent systems (e.g., acetonitrile, ethanol/water). |
| Co-precipitation of Impurities | Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice. |
| Insoluble Impurities Present | Perform a hot filtration step to remove any insoluble materials before allowing the solution to cool and crystallize. |
Column Chromatography
Q5: I am having trouble separating my product from impurities using column chromatography. What are some common issues and solutions?
A5: Challenges in chromatographic separation can often be resolved by optimizing the experimental conditions:
| Possible Cause | Suggested Solution |
| Poor Separation (Co-elution) | Adjust the polarity of the mobile phase. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) may be needed to improve separation. |
| Product Tailing on the Column | Add a small amount of a polar solvent (e.g., methanol) or a modifier like triethylamine to the mobile phase to reduce interactions with the stationary phase. |
| Low Recovery from the Column | Ensure the product is not irreversibly adsorbing to the silica gel. If the product is highly polar, consider using a different stationary phase like alumina. |
| Column Overloading | Use an appropriate amount of crude material for the column size. As a general rule, aim for a sample-to-silica gel ratio of 1:20 to 1:100 by weight. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot acetonitrile.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, cool further in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small volume of cold acetonitrile.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography Purification
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Purity Benchmarks for this compound
| Parameter | Specification | Analysis Method |
| Purity | >97% | HPLC |
| Melting Point | 229-235 °C | Capillary Melting Point Apparatus |
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting common recrystallization problems.
References
Technical Support Center: Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The information is designed to help identify and resolve common issues encountered during the synthesis, with a focus on the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis typically involves the chlorination of a precursor molecule, Methyl 3-aminopyrazine-2-carboxylate or its mono-chlorinated derivative, using a chlorinating agent such as sulfuryl chloride. The reaction proceeds via a nucleophilic aromatic substitution pathway.
Q2: My reaction yield is significantly lower than expected. What are the potential causes?
Low yields can be attributed to several factors including incomplete reaction, formation of multiple side products, and mechanical losses during workup and purification. It is crucial to monitor the reaction progress and optimize parameters such as temperature, reaction time, and stoichiometry of reagents.
Q3: I am observing a complex mixture of products in my crude sample. What are the likely impurities?
Common impurities can include unreacted starting materials, mono-chlorinated intermediates, over-chlorinated byproducts, and products resulting from hydrolysis or decarboxylation. The following sections provide a detailed breakdown of these potential side products and strategies for their mitigation.
Troubleshooting Guide: Common Side Products and Their Mitigation
The formation of side products is a common challenge in the synthesis of this compound. The following table summarizes potential side products, their likely causes, and recommended solutions.
| Side Product Name | Structure | Likely Cause(s) | Recommended Solution(s) |
| Methyl 3-amino-5-chloropyrazine-2-carboxylate | C₆H₆ClN₃O₂ | Incomplete chlorination. Insufficient amount of chlorinating agent or suboptimal reaction time/temperature. | Increase the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride). Prolong the reaction time or increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. |
| Methyl 3-aminopyrazine-2-carboxylate | C₆H₇N₃O₂ | Use of non-chlorinated starting material that remains unreacted. | Ensure the correct starting material (mono-chlorinated precursor) is used. If starting from the non-chlorinated pyrazine, adjust the stoichiometry of the chlorinating agent accordingly. |
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | C₅H₃Cl₂N₃O₂ | Hydrolysis of the methyl ester group during reaction workup (e.g., exposure to acidic or basic conditions). | Maintain neutral pH during the aqueous workup. Use anhydrous solvents and reagents. If hydrolysis occurs, the carboxylic acid can be re-esterified. |
| Methyl 3-amino-trichloropyrazine-2-carboxylate | C₆H₄Cl₃N₃O₂ | Over-chlorination due to excess chlorinating agent or prolonged reaction time at elevated temperatures. | Carefully control the stoichiometry of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is formed. Optimize reaction temperature to favor di-chlorination. |
| 3-Amino-5,6-dichloropyrazine | C₄H₃Cl₂N₅ | Decarboxylation of the corresponding carboxylic acid, which may be formed by in-situ hydrolysis of the ester. | Avoid harsh acidic or basic conditions and high temperatures during the reaction and workup to prevent both hydrolysis and subsequent decarboxylation. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is adapted from patent literature[1].
Synthesis of this compound
-
Starting Material: Methyl 3-amino-5-chloropyrazine-2-carboxylate
-
Reagent: Sulfuryl chloride
-
Procedure:
-
To a solution of Methyl 3-amino-5-chloropyrazine-2-carboxylate in an inert solvent, slowly add sulfuryl chloride at a controlled temperature.
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, carefully quench the reaction mixture, for example, by pouring it onto ice.
-
Neutralize the mixture and extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., acetonitrile) to obtain the pure this compound.[1]
-
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the synthetic pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for this compound and common side reactions.
Caption: A troubleshooting workflow for identifying and resolving issues in the synthesis.
References
Technical Support Center: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: There are differing recommendations from suppliers. Some suggest storage at +5°C, while others indicate room temperature is acceptable.[1] For long-term storage, it is advisable to store the compound at +5°C in a tightly sealed container to minimize potential degradation. For short-term use, such as during the course of an experiment, storage at room temperature is generally acceptable.
Q2: How stable is this compound in solid form?
A2: As a solid, this compound is generally stable under normal laboratory conditions. However, prolonged exposure to light, high humidity, or elevated temperatures should be avoided to prevent degradation.
Q3: What is the solubility of this compound?
A3: The compound has low solubility in water. It is soluble in some organic solvents such as dichloromethane. When preparing solutions, it is recommended to start with a small amount of solvent and gradually increase it until the solid is fully dissolved. Sonication may aid in dissolution.
Q4: Is the compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Potential degradation pathways include hydrolysis of the methyl ester group under acidic or basic conditions, and photodegradation which may involve the cleavage of the carbon-chlorine bonds or reactions involving the amino group.[2][3][4] Thermal decomposition at elevated temperatures is also a possibility.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Assess Purity: If degradation is suspected, re-analyze the purity of your stock material using a suitable analytical method like HPLC.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments to minimize the impact of solvent-mediated degradation.
-
Issue 2: Difficulty dissolving the compound.
-
Possible Cause: Inappropriate solvent selection or insufficient mixing.
-
Troubleshooting Steps:
-
Solvent Selection: Refer to available solubility data. Dichloromethane is a known solvent. For other solvent systems, perform small-scale solubility tests.
-
Dissolution Technique: Use a vortex mixer or sonicator to aid dissolution. Gentle warming may be attempted, but monitor for any signs of degradation (color change).
-
Issue 3: Observing new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Blank Samples: Run a blank sample (solvent only) to rule out solvent impurities or system contaminants.
-
Review Experimental Conditions: Evaluate if the experimental conditions (e.g., pH, temperature, exposure to light) could have induced degradation.
-
Forced Degradation Study: To identify potential degradation products, consider performing a forced degradation study as outlined in the experimental protocols section. This can help in confirming if the new peaks correspond to degradation products.
-
Quantitative Data Summary
Currently, specific quantitative stability data for this compound is not extensively available in the public domain. The following table provides a general overview based on typical behavior of similar compounds. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Hydrolysis | Acidic (e.g., pH 1-3) / Basic (e.g., pH 9-12) | Susceptible to hydrolysis of the ester | 3-amino-5,6-dichloropyrazine-2-carboxylic acid and methanol |
| Oxidation | Exposure to oxidizing agents (e.g., H₂O₂) | Potentially sensitive | Oxidized pyrazine ring derivatives, N-oxides |
| Photostability | Exposure to UV or ambient light | Potentially sensitive | Dechlorinated products, products of amino group oxidation |
| Thermal Stability | Elevated temperatures (> melting point) | Likely to decompose | Gaseous products (e.g., CO₂, NOx, HCl), char residue |
Experimental Protocols
Protocol for a General Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method can be used to assess the purity and stability of this compound.[5]
-
Column: C18, 5 µm, 4.6 x 250 mm (or similar)
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for better peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV-Vis spectral analysis).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Note: This is a general method and should be validated for its stability-indicating properties by performing forced degradation studies.
Protocol for Forced Degradation Studies
To understand the stability profile of the compound and to validate the analytical method, forced degradation studies are recommended.
-
Acid Hydrolysis:
-
Dissolve the compound in a suitable organic solvent (e.g., acetonitrile).
-
Add an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution before injection into the HPLC.
-
-
Base Hydrolysis:
-
Dissolve the compound in a suitable organic solvent.
-
Add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period.
-
-
Photostability:
-
Expose a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Analyze samples at various time points.
-
A control sample should be kept in the dark at the same temperature.
-
-
Thermal Degradation (Solid State):
-
Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80°C).
-
Analyze the compound at different time intervals.
-
Visualizations
References
troubleshooting failed reactions with Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
Welcome to the technical support center for Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions involving this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its most notable application is in the production of the antiviral drug Favipiravir, which has shown activity against a range of RNA viruses.[1][2]
Q2: What are the key reactive sites on this compound?
A2: The molecule has several reactive sites: the amino group (-NH2), the methyl ester group (-COOCH3), and the two chlorine atoms (-Cl) attached to the pyrazine ring. The amino group can undergo reactions like diazotization, the ester can be hydrolyzed or amidated, and the chlorine atoms can be substituted via nucleophilic aromatic substitution.
Q3: What are the typical storage conditions for this compound?
A3: It is recommended to store this compound in a cool, dry, and well-ventilated area. It should be kept in a tightly sealed container to prevent moisture absorption and degradation.
Troubleshooting Failed Reactions
This section provides guidance on how to troubleshoot common problems encountered during key synthetic transformations involving this compound.
Amination Reactions
Q: Why is the yield of my amination reaction consistently low?
A: Low yields in amination reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: Ensure the reaction is running for the recommended duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Poor Reagent Activity: The activity of your aminating agent may be compromised. If using a solution, verify its concentration. For solid reagents, ensure they are pure and dry.
-
-
Side Reactions:
-
Competing Reactions: The presence of multiple reactive sites can lead to the formation of undesired byproducts. For instance, the ester group might react under certain conditions.
-
Decomposition: The starting material or product might be unstable under the reaction conditions. Consider lowering the reaction temperature if you observe significant degradation.
-
-
Purification Issues:
-
Product Loss During Work-up: Your product might be partially soluble in the aqueous phase during extraction. Perform multiple extractions with an appropriate organic solvent to maximize recovery.
-
Inadequate Purification Method: Column chromatography conditions may not be optimal. Experiment with different solvent systems to achieve better separation.
-
Troubleshooting Flowchart for Low Amination Yield
References
Technical Support Center: Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound, focusing on preventing its degradation.
Issue 1: Unexpectedly low purity or presence of impurities in a freshly opened container.
-
Possible Cause 1: Improper Storage. The compound is recommended to be stored at +5°C.[1] Storage at room temperature or higher, even for short periods during shipping, could initiate degradation.
-
Troubleshooting Steps:
-
Verify the storage conditions of the container upon receipt and ensure it has been consistently stored at the recommended temperature.
-
If purity is a concern, re-analyze the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[2]
-
If impurities are detected, consider the potential degradation products outlined in the FAQ section.
-
-
Possible Cause 2: Inherent instability of the batch. While suppliers provide a certificate of analysis, batch-to-batch variability can occur.
-
Troubleshooting Steps:
-
Contact the supplier with the batch number and your analytical results to inquire about any known stability issues.
-
Perform a preliminary stability study on a small sample to assess its degradation profile under your laboratory conditions.
-
Issue 2: Degradation of the compound in solution during an experiment.
-
Possible Cause 1: Hydrolysis of the methyl ester. Esters are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, to form the corresponding carboxylic acid and alcohol.[3]
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your solution is neutral and buffered if necessary. Avoid strongly acidic or basic conditions.
-
Solvent Choice: Use aprotic solvents if the experimental conditions allow. If aqueous solutions are necessary, prepare them fresh and use them promptly.
-
Temperature Control: Perform reactions at the lowest feasible temperature to minimize the rate of hydrolysis.
-
-
Possible Cause 2: Oxidation of the amino group. The amino group on the pyrazine ring can be susceptible to oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: If your experiment is sensitive to oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Oxidizing Agents: Ensure that none of the reagents or solvents used are strong oxidizing agents.[4]
-
-
Possible Cause 3: Photodegradation. Exposure to light, particularly UV light, can induce degradation of heterocyclic aromatic compounds.
-
Troubleshooting Steps:
-
Protect from Light: Store solutions containing the compound in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Minimize Exposure: Conduct experimental manipulations in a timely manner to minimize exposure to ambient light.
-
Logical Relationship for Troubleshooting Degradation in Solution
Caption: Troubleshooting workflow for degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the functional groups present, the primary degradation pathways are likely to be:
-
Hydrolysis: The methyl ester group can hydrolyze under acidic or basic conditions to form 3-amino-5,6-dichloropyrazine-2-carboxylic acid and methanol.[3]
-
Oxidation: The amino group is a potential site for oxidation, which could lead to the formation of nitro or other oxidized species.
-
Photodegradation: The aromatic pyrazine ring with chloro and amino substituents may be susceptible to degradation upon exposure to UV light.
-
Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur. Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
Q2: What are the recommended storage and handling conditions?
A2:
-
Storage: The compound should be stored in a tightly sealed container at +5°C.[1]
-
Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin and eyes, and avoid the formation of dust and aerosols. Use in a well-ventilated area. The compound is incompatible with strong oxidizing agents and strong bases.[4]
Q3: How can I monitor the stability of this compound?
A3: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[2] The method should be able to separate the intact compound from its potential degradation products.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies are designed to intentionally degrade a drug substance under more severe conditions than accelerated stability testing.[5] These studies help to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[6][7] This is a regulatory requirement in drug development.
Potential Degradation Pathways
Caption: Potential degradation pathways of the compound.
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted at 5-20%.
1. Materials and Reagents:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol
-
Volumetric flasks, pipettes, and amber HPLC vials
2. Equipment:
-
Analytical balance
-
HPLC system with UV detector
-
pH meter
-
Water bath or oven
-
Photostability chamber
3. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the final concentration with mobile phase.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute to the final concentration with mobile phase.
-
-
Oxidative Degradation:
-
To a known volume of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute to the final concentration with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
At each time point, withdraw a sample, dissolve it in the solvent, and dilute to the final concentration.
-
-
Photodegradation (Solid State and Solution):
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
After the exposure, prepare the samples for analysis.
-
5. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and any degradation products formed.
Experimental Workflow for Forced Degradation Study
References
Technical Support Center: Solvent Effects on Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate. The focus is on understanding and mitigating challenges related to solvent effects on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during experiments involving this compound, with a focus on the role of the solvent.
Q1: My nucleophilic substitution reaction is sluggish or not proceeding to completion. What are the potential solvent-related causes?
A1: Low reactivity in nucleophilic aromatic substitution (SNAr) reactions involving this compound can often be attributed to the choice of solvent.
-
Protic Solvents: Polar protic solvents such as water, methanol, and ethanol can significantly slow down SNAr reactions.[1][2][3] This is because they can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and availability to attack the pyrazine ring.[2][3]
-
Nonpolar Solvents: Nonpolar solvents like toluene or hexane are generally poor choices for SNAr reactions as they do not effectively dissolve the typically polar reactants and intermediates, leading to a heterogeneous reaction mixture and slow reaction rates.
Solution:
-
Switch to a polar aprotic solvent. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or N-Methyl-2-pyrrolidone (NMP) are known to accelerate SNAr reactions.[3] These solvents solvate the cation of a salt, leaving the anionic nucleophile more "naked" and reactive.[1][3]
-
If a mixed solvent system is necessary, minimize the proportion of the protic solvent.
Q2: I am observing the formation of multiple products and poor regioselectivity in my reaction. How can the solvent influence this?
A2: The solvent can play a crucial role in directing the regioselectivity of nucleophilic attack on the dichloropyrazine ring.[4] The two chlorine atoms on this compound are in different electronic environments, and the solvent can influence which position is preferentially substituted.
-
Solvent Polarity: The polarity of the solvent can differentially stabilize the transition states leading to the different regioisomers. A change in solvent can alter the energy barrier for attack at the C5 versus the C6 position.
-
Specific Solute-Solvent Interactions: Hydrogen bonding or other specific interactions between the solvent and the substrate or nucleophile can influence the orientation of the reactants and favor the formation of one isomer over another.
Solution:
-
Systematically screen a range of solvents with varying polarities and hydrogen-bonding capabilities (see Table 1 for examples).
-
Consider using non-coordinating solvents to minimize specific interactions that may be directing the reaction to an undesired position.
Q3: My reaction is giving a low yield, and I suspect side reactions. What are common solvent-mediated side reactions?
A3: Besides affecting the main reaction pathway, the solvent can also promote unwanted side reactions.
-
Solvolysis: If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the intended nucleophile, leading to the formation of byproducts where the chloro group is replaced by a solvent-derived moiety.[5]
-
Base-Mediated Decomposition: In the presence of a strong base, some solvents can be deprotonated and participate in side reactions. For instance, DMF can decompose at elevated temperatures in the presence of a strong base.
Solution:
-
Use a non-nucleophilic solvent if solvolysis is a concern.
-
Ensure the chosen solvent is stable under the reaction conditions (temperature, pH).
-
Carefully select the base and consider its compatibility with the solvent.
Quantitative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Relative Rate Constant (k_rel) |
| Toluene | 2.4 | Nonpolar | 1 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 25 |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | 500 |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 2,000 |
| Dimethyl sulfoxide (DMSO) | 46.7 | Polar Aprotic | 10,000 |
| Methanol (MeOH) | 32.7 | Polar Protic | 50 |
| Water (H₂O) | 80.1 | Polar Protic | 10 |
Note: The values presented are hypothetical and for illustrative purposes to demonstrate the general trend of solvent effects on SNAr reactions. Actual results may vary depending on the specific nucleophile and reaction conditions.
Experimental Protocols
Protocol for Screening Solvents to Optimize Reaction Yield
This protocol outlines a general procedure for systematically evaluating the effect of different solvents on the yield of the nucleophilic substitution reaction of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
A selection of anhydrous solvents (e.g., DMF, DMSO, acetonitrile, THF, toluene)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials or round-bottom flasks
-
Stirring apparatus (magnetic stirrer and stir bars)
-
Temperature control system (heating block or oil bath)
-
Analytical equipment for reaction monitoring and yield determination (e.g., TLC, HPLC, GC-MS, NMR)
Procedure:
-
Preparation: Set up a parallel reaction array with identical reaction vials or flasks, each equipped with a magnetic stir bar. Ensure all glassware is dry.
-
Reactant Addition: To each reaction vessel, add this compound (1 equivalent) and the nucleophile (1.1-1.5 equivalents).
-
Solvent Addition: To each vessel, add a different anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M).
-
Inert Atmosphere: Purge each reaction vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Reaction Initiation: Place the reaction vessels in the heating block or oil bath set to the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC or HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Once the reactions are complete (or after a set time), quench the reactions appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Product Isolation and Analysis: Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it, and purify the crude product if necessary (e.g., by column chromatography).
-
Yield Determination: Determine the yield of the desired product for each solvent and compare the results to identify the optimal solvent for the reaction.
Visualizations
Caption: Workflow for troubleshooting solvent effects on reactivity.
Caption: Solvent influence on SNAr reaction rates.
References
Validation & Comparative
Interpreting the Infrared Spectrum of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the expected infrared (IR) spectrum of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals. By comparing its predicted spectral features with those of structurally related compounds, this document serves as a valuable resource for the identification and characterization of this molecule.
Predicted Infrared Spectrum Analysis
The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include a primary aromatic amine, an α,β-unsaturated methyl ester, and chloro substituents on the pyrazine ring. The predicted wavenumbers for the principal vibrational modes are summarized in Table 1.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3450 - 3350 | Primary Aromatic Amine | N-H Asymmetric Stretch | Medium |
| 3350 - 3250 | Primary Aromatic Amine | N-H Symmetric Stretch | Medium |
| ~3100 - 3000 | Aromatic Ring | =C-H Stretch | Weak to Medium |
| 1730 - 1715 | α,β-Unsaturated Ester | C=O Stretch | Strong |
| 1620 - 1580 | Primary Aromatic Amine | N-H Bend (Scissoring) | Medium to Strong |
| 1600 - 1450 | Aromatic Ring | C=C Ring Stretch | Medium to Strong (multiple bands) |
| 1335 - 1250 | Aromatic Amine / Ester | C-N Stretch / Asymmetric C-O Stretch | Strong |
| 1300 - 1000 | Ester | Symmetric C-O Stretch | Strong |
| 850 - 550 | Chloroalkane | C-Cl Stretch | Medium to Strong |
Comparative Spectral Data
To aid in the assignment of the observed peaks, Table 2 compares the expected IR absorption frequencies of the target molecule with those of simpler, related compounds: aminopyrazine and methyl pyrazine-2-carboxylate. This comparison highlights the influence of each functional group on the overall spectrum.
| Functional Group | This compound (Predicted) | Aminopyrazine (Experimental) | Methyl Pyrazine-2-carboxylate (Experimental) |
| N-H Stretch | 3450-3250 cm⁻¹ (two bands)[1][2][3][4][5] | ~3430, ~3320 cm⁻¹ | N/A |
| C=O Stretch | 1730-1715 cm⁻¹[6][7][8][9] | N/A | ~1730 cm⁻¹ |
| N-H Bend | 1620-1580 cm⁻¹[1] | ~1620 cm⁻¹ | N/A |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹[7][10][11] | ~1590, ~1480, ~1430 cm⁻¹ | ~1580, ~1470 cm⁻¹ |
| C-N Stretch | 1335-1250 cm⁻¹[1][12] | ~1315 cm⁻¹ | N/A |
| C-O Stretch | 1300-1000 cm⁻¹[6][9][13] | N/A | ~1290, ~1100 cm⁻¹ |
| C-Cl Stretch | 850-550 cm⁻¹[14][15] | N/A | N/A |
Note: Experimental data for aminopyrazine and methyl pyrazine-2-carboxylate are sourced from publicly available spectral databases.
Key Spectral Features and Interpretation
The IR spectrum of this compound is expected to be complex, but several key features can be used for its definitive identification:
-
N-H Stretching Region (3500-3200 cm⁻¹): The presence of a primary aromatic amine will result in two distinct, medium-intensity bands.[1][2][4][5] The higher frequency band corresponds to the asymmetric N-H stretch, while the lower frequency band is due to the symmetric stretch.
-
Carbonyl Stretching Region (1750-1700 cm⁻¹): A strong, sharp absorption band is predicted in the 1730-1715 cm⁻¹ range, characteristic of an α,β-unsaturated ester.[6][7][8] Conjugation with the pyrazine ring slightly lowers the frequency compared to a saturated ester.
-
Fingerprint Region (1650-500 cm⁻¹): This region will contain a multitude of bands.
-
The N-H bending vibration of the primary amine is expected to appear around 1620-1580 cm⁻¹.[1]
-
Multiple sharp bands between 1600 and 1450 cm⁻¹ will arise from the C=C stretching vibrations within the pyrazine ring.[16][10][11]
-
A strong band between 1335 and 1250 cm⁻¹ is anticipated due to the aromatic C-N stretching .[1][12] This may overlap with the asymmetric C-O stretching of the ester group.[9]
-
The symmetric C-O stretch of the ester will likely produce a strong absorption in the 1300-1000 cm⁻¹ range.[6][9]
-
The presence of two chlorine atoms on the pyrazine ring should give rise to one or more medium to strong absorption bands in the 850-550 cm⁻¹ region, corresponding to the C-Cl stretching vibrations.[8][14][15]
-
Experimental Protocol: Obtaining an Infrared Spectrum
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample.
Materials:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Potassium bromide (KBr), IR-grade
-
Hydraulic press with pellet-forming die
-
Spatula
-
Sample to be analyzed
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. Allow to cool in a desiccator. b. Weigh out approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. c. Using the agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance. d. Transfer the powder mixture to the pellet-forming die. e. Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet. f. Carefully remove the KBr pellet from the die.
-
Spectrum Acquisition: a. Place the KBr pellet into the sample holder of the FTIR spectrometer. b. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor. c. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is generally recorded over a range of 4000 to 400 cm⁻¹.
-
Data Processing: a. The acquired spectrum should be baseline corrected if necessary. b. Identify and label the wavenumbers of the significant absorption peaks.
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates the logical steps involved in the interpretation of an unknown IR spectrum, a process that was applied in the analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. researchgate.net [researchgate.net]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. benchchem.com [benchchem.com]
- 16. orgchemboulder.com [orgchemboulder.com]
A Comparative Guide to the Spectroscopic Analysis of Impurities in Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. For Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, rigorous impurity profiling is essential to ensure the quality and consistency of the final drug product. Impurities can arise from the manufacturing process, degradation, or storage and may impact the API's stability, bioavailability, and toxicity. This guide provides a comparative overview of common spectroscopic techniques for the identification and quantification of potential impurities in this compound, supported by detailed experimental protocols and data presentation.
Potential Impurities in this compound
Based on common synthetic routes, the following substances are potential process-related impurities and degradation products:
-
Impurity A: Methyl 3-aminopyrazine-2-carboxylate (Starting Material) : Incomplete chlorination can lead to the presence of the unreacted starting material.
-
Impurity B: Methyl 3-amino-6-chloropyrazine-2-carboxylate (Intermediate) : A potential monochlorinated intermediate from the synthesis process.
-
Impurity C: 3-Amino-5,6-dichloropyrazine-2-carboxylic acid (Hydrolysis Product) : Hydrolysis of the methyl ester can occur in the presence of moisture.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for accurate and reliable impurity profiling. The following table summarizes and compares the performance of key spectroscopic methods for the analysis of this compound and its potential impurities.
| Technique | Principle | Strengths | Limitations | Application for this Analysis |
| HPLC-UV | Chromatographic separation followed by UV detection. | - Excellent quantitative capabilities.- High resolution for separating structurally similar compounds.- Robust and widely available. | - Requires chromophores for detection.- May not be sufficient for definitive identification of unknown impurities. | Ideal for routine quality control and quantification of known impurities (A, B, and C). |
| LC-MS | Chromatographic separation coupled with mass spectrometry. | - Provides molecular weight information, aiding in impurity identification.- High sensitivity and selectivity. | - Quantitative accuracy can be affected by ionization efficiency.- More complex instrumentation than HPLC-UV. | Powerful for identifying unknown impurities and confirming the identity of known ones by providing molecular weight data. |
| NMR | Nuclear Magnetic Resonance spectroscopy. | - Provides detailed structural information for definitive identification.- Can quantify impurities without the need for reference standards (qNMR). | - Lower sensitivity compared to chromatographic methods.- Can be complex to interpret for mixtures. | Excellent for the structural elucidation of unknown impurities and for the quantification of impurities when reference standards are unavailable. |
| FTIR | Fourier-Transform Infrared Spectroscopy. | - Provides information about functional groups.- Fast and non-destructive. | - Not suitable for quantifying low levels of impurities.- Complex spectra for mixtures can be difficult to interpret. | Useful for identifying the presence of functional groups that differ between the API and impurities (e.g., the carboxylic acid in Impurity C). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the separation and quantification of potential impurities.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : A gradient of Solvent A (0.1% phosphoric acid in water) and Solvent B (acetonitrile).
-
Gradient Program :
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 40% A, 60% B
-
25-30 min: Hold at 40% A, 60% B
-
30-32 min: Linear gradient back to 95% A, 5% B
-
32-40 min: Hold at 95% A, 5% B
-
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Detection Wavelength : 254 nm
-
Injection Volume : 10 µL
-
Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used for the identification and confirmation of impurities.
-
Instrumentation : An LC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Conditions : Same as the HPLC-UV method, but replace phosphoric acid with a volatile mobile phase modifier like 0.1% formic acid in water for MS compatibility.
-
MS Parameters (Positive Ion Mode) :
-
Ion Source : Electrospray Ionization (ESI)
-
Capillary Voltage : 3.5 kV
-
Cone Voltage : 30 V
-
Source Temperature : 120 °C
-
Desolvation Temperature : 350 °C
-
Gas Flow : Nitrogen at 600 L/hr
-
Scan Range : m/z 100-500
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of impurities.
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments :
-
¹H NMR : To identify proton environments.
-
¹³C NMR : To identify carbon environments.
-
2D NMR (COSY, HSQC, HMBC) : To establish connectivity and aid in full structural assignment of unknown impurities.
-
-
Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.75 mL of DMSO-d6.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR can be used for the rapid screening of functional group differences.
-
Instrumentation : An FTIR spectrometer.
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.
-
Measurement Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 32.
Visualizing Analytical Workflows
The following diagrams illustrate the synthetic pathway leading to potential impurities and a logical workflow for their analysis.
Caption: Synthetic pathway for this compound and the origin of potential impurities.
Caption: A decision-making workflow for the comprehensive analysis of impurities.
A Comparative Guide to the Reactivity of Dichlorinated Pyrazines in Organic Synthesis
For researchers, scientists, and drug development professionals, dichlorinated pyrazines are valuable and versatile building blocks in the synthesis of a wide array of functionalized heterocyclic compounds. The pyrazine core is a key pharmacophore in numerous bioactive molecules, and the presence of two reactive chlorine atoms allows for the strategic introduction of molecular diversity.[1] However, the reactivity and regioselectivity of dichlorinated pyrazines are highly dependent on the substitution pattern of the chlorine atoms. This guide provides a comparative analysis of the reactivity of 2,3-, 2,5-, and 2,6-dichloropyrazine in two key reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, supported by available experimental data and detailed methodologies.
Theoretical Basis for Reactivity
The reactivity of dichlorinated pyrazines is governed by the electron-deficient nature of the pyrazine ring, a consequence of the presence of two electronegative nitrogen atoms.[2] This inherent electron deficiency facilitates nucleophilic attack on the carbon atoms of the ring. The positions of the chlorine atoms relative to the nitrogen atoms significantly influence the electrophilicity of the carbon centers and, consequently, the reactivity and regioselectivity of substitution reactions.
In general, carbon atoms adjacent (ortho) or para to the ring nitrogens are more activated towards nucleophilic attack due to the ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed during SNAr reactions.[3][4] For cross-coupling reactions, the oxidative addition of the palladium catalyst to the carbon-chlorine bond is a key step, and its rate is influenced by the electron density at the carbon center and steric factors.[5]
Based on these principles, a general trend in reactivity can be predicted for the dichloropyrazine isomers. The 2,5- and 2,6-isomers, with chlorine atoms at positions activated by both nitrogen atoms, are generally expected to be more reactive than the 2,3-isomer, where the chlorine atoms are ortho to one nitrogen and meta to the other.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental transformation for the introduction of a variety of functional groups, such as amines, alkoxides, and thiolates, onto the pyrazine ring. The relative reactivity of the dichloropyrazine isomers in SNAr reactions is dictated by the stability of the intermediate Meisenheimer complex.
Data Presentation: Comparison of SNAr Reactions
| Isomer | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2,5-Dichloropyrazine | Amines | 2-Amino-5-chloropyrazine derivatives | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF), Heat | Good to Excellent | [2] |
| 2,5-Dichloropyrazine | Alkoxides | 2-Alkoxy-5-chloropyrazine derivatives | Strong base (e.g., NaH, KOt-Bu) in corresponding alcohol | Good | [2] |
| 2,5-Dichloropyrazine | Thiols | 2-Thio-5-chloropyrazine derivatives | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Good | [2] |
| 2-Substituted-3,5-dichloropyrazines | Amines | Regioselective substitution at C3 or C5 | CsF, DMSO | Varies with substituent | [6] |
| 2,6-Dichloropyrazine | Primary/Secondary Amines | 2-Amino-6-chloropyrazine derivatives | Microwave irradiation | Good | [3] |
| 2,6-Dichloropyrazine | Sodium Methoxide | 2-Methoxy-6-chloropyrazine | Not specified | Good | [3] |
Note: Direct comparative studies under identical conditions are limited. The yields are reported as described in the cited literature and may not be directly comparable.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds, enabling the synthesis of complex aryl- and heteroaryl-substituted pyrazines. The reactivity of dichloropyrazines in these reactions is primarily influenced by the ease of oxidative addition of the palladium catalyst to the C-Cl bond.
Data Presentation: Comparison of Suzuki-Miyaura Coupling Reactions
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW, 15 min) | 4-Aryl-2-chloropyrimidine | Good to Excellent | [7][8] |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 2,6-Diheptylpyridine | 94 | [9] |
| 3,5-Dichloropyridazine* | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | Not specified | 3-Aryl-5-chloropyridazine | Major isomer | [10] |
*Data for closely related dihalodiazines and dihalopyridines are included to provide insights into expected reactivity trends due to a lack of direct comparative data for all dichloropyrazine isomers under identical conditions.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of Dichloropyrazines
A solution of the dichloropyrazine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF) is treated with the nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, Et₃N; 1.5-2.0 eq.). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling of Dichloropyrazines
To a reaction vessel is added the dichloropyrazine (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq.). A degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol) is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography to yield the desired coupled product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
A Comparative Guide to the Synthesis of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate is a key intermediate in the synthesis of various pharmaceuticals. The efficiency and viability of its production are critical for drug development and manufacturing. This guide provides an objective comparison of synthetic routes to this compound, supported by available experimental data, to aid researchers in selecting the most suitable method for their needs.
Established Synthetic Route: Chlorination of Methyl 3-aminopyrazine-2-carboxylate
The traditional and most documented method for the synthesis of this compound involves the direct chlorination of Methyl 3-aminopyrazine-2-carboxylate. This approach has been detailed in several patents, with variations in reaction conditions and reported yields.
Comparison of Patented Protocols
Two key patents outline the synthesis via chlorination with sulfuryl chloride, showcasing a significant difference in reported yields.
| Parameter | German Patent DE1238478B | Austrian Patent AT249682B |
| Starting Material | Methyl 3-aminopyrazine-2-carboxylate | Methyl 3-aminopyrazine-2-carboxylate |
| Chlorinating Agent | Sulfuryl chloride | Sulfuryl chloride |
| Reaction Time | Overnight at room temperature, then 1 hour at 70°C | 5 hours at reflux (60°C), then overnight at room temperature |
| Reported Yield | 38%[1] | 80% |
| Purification | Recrystallization from acetonitrile[1] | Not specified in available data |
Note: The significant discrepancy in yield between the two patents, despite using the same primary reagent, highlights the critical role of specific reaction conditions such as temperature, reaction time, and purification methods. The Austrian patent suggests a higher efficiency, potentially due to the prolonged heating at reflux. However, without a detailed experimental protocol from the Austrian patent, a direct and comprehensive comparison of the reaction parameters is challenging.
Experimental Protocols
Synthesis of this compound (Based on German Patent DE1238478B) [1]
To a solution of Methyl 3-aminopyrazine-2-carboxylate (9.35 g), sulfuryl chloride is added. The reaction mixture is stirred overnight at room temperature. Subsequently, the mixture is heated to 70°C for 1 hour. The excess sulfuryl chloride is removed under reduced pressure. The crude product is then purified by recrystallization from acetonitrile to yield this compound (4.2 g, 38% yield).
Synthesis of this compound (Based on Austrian Patent AT249682B)
While specific quantities are not detailed in the available information, the general procedure involves heating a mixture of Methyl 3-aminopyrazine-2-carboxylate and sulfuryl chloride to reflux at 60°C for 5 hours. The reaction is then stirred overnight at room temperature. This process is reported to yield the final product at 80%.
Visualization of the Synthetic Pathway
The synthesis of this compound from its precursor is a straightforward chlorination reaction. The following diagram illustrates this transformation.
Caption: Synthetic route to the target compound.
Considerations for Route Selection
When choosing a synthetic route, several factors beyond the chemical transformation itself must be considered. The following workflow outlines a logical approach to this decision-making process.
Caption: Decision workflow for synthetic route selection.
Future Outlook and Alternative Approaches
While the direct chlorination with sulfuryl chloride is the established method, the development of new synthetic routes could offer significant advantages in terms of yield, safety, and environmental impact. Researchers are encouraged to explore alternative chlorinating agents and catalytic systems. The acylation of the starting material, Methyl 3-aminopyrazine-2-carboxylate, has been reported, indicating its availability for further synthetic modifications. The exploration of modern synthetic methodologies could lead to more efficient and sustainable production of this important pharmaceutical intermediate.
References
Safety Operating Guide
Proper Disposal of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate as a halogenated organic hazardous waste. Segregate from non-halogenated waste and follow all institutional and local regulations for hazardous chemical disposal.
This guide provides detailed procedures for the safe and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chlorinated heterocyclic compound.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2][4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator with a particle filter.[1]
Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[1][2]
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of chlorine atoms in its structure.[5] This classification is critical for proper waste segregation to prevent dangerous reactions and to facilitate correct disposal, which is often incineration at a regulated hazardous waste facility.[5]
Key Segregation Steps:
-
Do Not Mix with Non-Halogenated Waste: Keep this compound and any materials contaminated with it separate from non-halogenated organic waste streams (e.g., acetone, ethanol, hexane).[6] Mixing these waste streams can lead to costly and complex disposal procedures.[6][7]
-
Avoid Incompatible Materials: Do not mix with strong oxidizing agents or strong bases.[2]
-
Separate from Aqueous Waste: Do not dispose of this organic compound down the drain or mix it with aqueous waste streams.[1][2]
Step-by-Step Disposal Protocol
a. Pure Compound and Grossly Contaminated Materials:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[8] The container must have a secure, tight-fitting lid.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] Do not use abbreviations or chemical formulas.[8] The label should be applied before any waste is added.[8]
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing dust formation.[1] If dealing with a solution, pour carefully to avoid splashing.
-
Closure: Securely close the container lid after adding waste.[6][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[7]
b. Contaminated Labware and Debris (e.g., gloves, weighing paper, pipette tips):
-
Collection: Place all solid materials that have come into contact with this compound into a designated, clearly labeled hazardous waste bag or container for solid halogenated waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and indicate the contents (e.g., "Debris contaminated with this compound").
-
Storage: Keep the container sealed when not in use and store it in the designated satellite accumulation area.
c. Spill Cleanup:
-
Evacuate and Ventilate: In case of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[1][3] For liquid spills, use absorbent pads to contain and soak up the material.[8]
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled container for halogenated organic waste.[8]
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal and Waste Pickup
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][7] Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.[2]
Quantitative Data Summary
There is no quantitative data available regarding specific concentration limits for the disposal of this compound in the provided search results. Disposal regulations are typically based on the hazardous characteristics of the chemical rather than specific concentration thresholds for this type of compound.
| Parameter | Value | Source |
| Waste Classification | Halogenated Organic Waste | [5] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [2] |
| Recommended Disposal Method | Incineration via an approved waste disposal plant | [1][2][5] |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. pfw.edu [pfw.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Essential Safety and Operational Guide for Handling Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate (CAS No. 1458-18-0). Adherence to these procedures is essential to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if inhaled, causes skin and eye irritation, and may cause an allergic skin reaction.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE) [1][2]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects against dust, splashes, and vapors.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][7] A lab coat or chemical-resistant apron should be worn.[4][7] | Prevents direct contact with skin, which can cause irritation or allergic reactions.[2] |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge (e.g., N95 dust mask) is recommended.[1][4][7] | Protects against inhalation, a primary route of exposure for this compound.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.
Operational Plan:
-
Engineering Controls : All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] Emergency eyewash stations and safety showers must be readily accessible.[4][5]
-
Handling Procedures :
-
Storage Conditions :
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
Table 2: First-Aid Measures [2][4]
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention. Wash clothing before reuse.[2][4] |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4] |
Spill and Disposal Plan
Proper containment and disposal of this chemical are essential to prevent environmental contamination.
Spill Cleanup:
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4]
-
Clean-up : Carefully collect the absorbed material into a suitable container for disposal.[4]
-
Decontaminate : Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.[7]
-
Follow all applicable federal, state, and local regulations for chemical waste disposal.[4]
-
Halogenated organic compounds should be collected separately in a dedicated, properly labeled, and leak-proof waste container.[7][8]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling hazardous chemicals.
References
- 1. Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate 97 1458-18-0 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C6H5Cl2N3O2 | CID 73828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
